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Dimethyl cyclopropane-1,2-dicarboxylate

Cat. No.: B1596988
CAS No.: 702-28-3
M. Wt: 158.15 g/mol
InChI Key: JBVOSZYUSFDYIN-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) Derivatives as Versatile Synthetic Intermediates

Cyclopropane derivatives, including dimethyl cyclopropane-1,2-dicarboxylate, are highly valued as versatile intermediates in organic synthesis. researchgate.net Their importance stems from the unique combination of conformational rigidity and high ring strain, which imparts distinctive chemical reactivity. nih.gov The strained three-membered ring can act as a "spring-loaded" functional group, readily participating in ring-opening reactions under relatively mild conditions to generate linear, highly functionalized products. researchgate.netrsc.org This reactivity provides a powerful tool for constructing complex molecular frameworks that would be challenging to assemble through other methods. rsc.org

The incorporation of a cyclopropane ring into a molecule can enhance metabolic stability and modulate molecular conformation, which is of particular interest in medicinal chemistry and drug discovery. rsc.orgnih.gov Many natural products and pharmaceutical agents contain the cyclopropane motif, highlighting its biological relevance. nih.govnih.gov Consequently, synthetic methods that generate cyclopropane derivatives are crucial for accessing these important classes of molecules. nd.edu Donor-acceptor (D-A) cyclopropanes, a class to which this compound belongs, are especially useful as they can undergo formal cycloaddition reactions to form five-, six-, or seven-membered ring systems, further expanding their synthetic utility. mdpi.com

Table 1: Applications of Cyclopropane Derivatives in Synthesis

Application AreaDescriptionKey Feature Utilized
Ring-Opening Reactions The strained ring is opened to yield linear, stereodefined carbon chains.High ring strain, C-C bond activation
Formal Cycloadditions Acts as a three-carbon (C3) building block to construct larger rings (e.g., cyclopentanes, cyclohexanes). mdpi.comnih.govRing strain, Donor-Acceptor properties
Medicinal Chemistry Incorporated into drug candidates to improve properties like metabolic stability and receptor binding affinity. nih.govConformational rigidity, unique 3D shape
Natural Product Synthesis Used as a key intermediate in the total synthesis of complex, biologically active natural products. nd.eduVersatile reactivity, stereochemical control

Historical Trajectory and Evolution of Cyclopropane-1,2-dicarboxylate Chemistry

The chemistry of cyclopropane carboxylates dates back to the late 19th century. One of the earliest preparations of a related structure, diethyl cyclopropane-1,1-dicarboxylate, was reported by W. H. Perkin in 1884 through the reaction of diethyl malonate with 1,2-dibromoethane (B42909). google.com While this established a foundational method for cyclopropane ring formation, the synthesis of 1,2-disubstituted systems followed a distinct evolutionary path.

Early methods for preparing cyclopropane-1,2-dicarboxylates often involved multi-step sequences and produced modest yields. The development of new synthetic strategies has been crucial for improving efficiency and stereochemical control. For instance, the hydrolysis of 3-oxabicyclo[3.1.0]hexane-2,4-dione has been used to produce cis-cyclopropane-1,2-dicarboxylic acid and its monoester derivatives. tandfonline.com A significant advancement in the field was the development of Michael-initiated ring closure (MIRC) reactions, where a nucleophile adds to an electron-deficient alkene containing a leaving group, followed by intramolecular cyclization. rsc.org

More recent advancements have focused on catalytic methods to control the stereochemistry of the final product. Transition-metal catalysts, particularly those based on rhodium and copper, are widely used for the cyclopropanation of alkenes with diazoacetates. acs.org While achieving high enantioselectivity in the synthesis of donor-acceptor cyclopropanes like this compound initially proved challenging, the development of specialized chiral ligands has led to significant improvements. acs.org The use of phase-transfer catalysis has also provided an efficient route for the synthesis of certain cyclopropane dicarboxylates, overcoming some disadvantages of earlier methods that required strictly anhydrous conditions or produced low yields. orgsyn.orggoogle.com

Table 2: Evolution of Synthetic Methods for Cyclopropane Dicarboxylates

EraMethodDescriptionTypical Reagents
Late 19th Century Intramolecular CondensationW. H. Perkin's synthesis of a 1,1-dicarboxylate. google.comDiethyl malonate, 1,2-dibromoethane, sodium ethylate
Mid 20th Century Condensation ReactionsReaction of sodiomalonate esters with dihalo-butenes to form vinylcyclopropane (B126155) dicarboxylates. google.comEthyl sodiomalonate, 1,4-dibromo-2-butene
Late 20th Century Phase-Transfer CatalysisImproved yields and milder conditions for cyclization. orgsyn.orgDiethyl malonate, 1,2-dibromoethane, NaOH, phase-transfer catalyst
Late 20th/21st Century Metal-Catalyzed CyclopropanationUse of transition metals to decompose diazo compounds for carbene transfer to alkenes. acs.orgDiazoacetates, alkenes, Rh(II) or Cu(I) catalysts
Contemporary Asymmetric CatalysisEmployment of chiral ligands to achieve high enantiomeric excess in the cyclopropane product. rsc.orgacs.orgChiral Rh(II) catalysts, chiral auxiliaries

Fundamental Basis of Reactivity in Strained Ring Systems within Cyclopropane-1,2-dicarboxylates

The reactivity of this compound is fundamentally governed by the immense strain within its three-membered ring. This strain energy, estimated to be around 27-29 kcal/mol for the parent cyclopropane, arises from two main sources: angle strain and torsional strain. masterorganicchemistry.comwikipedia.org

Angle Strain : The carbon atoms in cyclopropane are sp³-hybridized, preferring bond angles of 109.5°. However, the triangular geometry forces the internal C-C-C bond angles to be 60°, creating significant deviation from the ideal angle. wikipedia.org This results in poor overlap of the sp³ orbitals, leading to weaker, "bent" C-C bonds that have increased p-character. wikipedia.org

Torsional Strain : The hydrogen atoms on adjacent carbon atoms in cyclopropane are in a fully eclipsed conformation. Unlike in linear alkanes, rotation around the C-C bonds to relieve this strain is impossible due to the rigid ring structure, contributing further to the molecule's instability. masterorganicchemistry.com

This inherent strain makes cyclopropane rings susceptible to ring-opening reactions, as these processes release the stored potential energy. nih.gov In this compound, this intrinsic reactivity is further enhanced by the electronic effects of the two ester groups. The ester groups are electron-withdrawing (acceptors), which polarizes and weakens the adjacent C1-C2 bond. mdpi.com This "activation" lowers the energy barrier for ring cleavage. Such systems are known as donor-acceptor (D-A) cyclopropanes, where the strained cyclopropane ring itself can be considered the electron donor. mdpi.com The polarization of the C1-C2 bond makes these molecules susceptible to cleavage by thermal activation, Lewis acids, or transition metals, often leading to the formation of a 1,3-dipole intermediate that can be trapped in cycloaddition reactions. mdpi.com

Table 3: Comparison of Ring Strain in Cycloalkanes

CycloalkaneMolecular FormulaRing Strain (kcal/mol)C-C-C Bond AngleSource of Strain
Cyclopropane C₃H₆~27.6 - 2960°Angle and Torsional Strain masterorganicchemistry.comwikipedia.org
Cyclobutane C₄H₈~26.390° (planar)Angle and Torsional Strain masterorganicchemistry.comwikipedia.org
Cyclopentane (B165970) C₅H₁₀~6.2~105° (envelope)Primarily Torsional Strain
Cyclohexane C₆H₁₂~0~109.5° (chair)Virtually Strain-Free

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O4 B1596988 Dimethyl cyclopropane-1,2-dicarboxylate CAS No. 702-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl cyclopropane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVOSZYUSFDYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369155
Record name dimethyl cyclopropane-1,2-dicarboxylate
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Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702-28-3
Record name dimethyl cyclopropane-1,2-dicarboxylate
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Record name 1,2-dimethyl cyclopropane-1,2-dicarboxylate
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Synthetic Methodologies for Dimethyl Cyclopropane 1,2 Dicarboxylate and Analogues

Classical and Established Synthetic Routes

Traditional methods for forming the cyclopropane (B1198618) ring often involve intramolecular reactions or modifications of pre-existing cyclopropane structures.

Intramolecular condensation reactions, particularly the Dieckmann condensation, represent a classical strategy for ring formation. masterorganicchemistry.com This reaction involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester. masterorganicchemistry.com The general mechanism begins with the deprotonation of an α-carbon to form an enolate, which then acts as a nucleophile, attacking the second ester group within the same molecule. chemistrysteps.com

While highly effective for synthesizing stable five- and six-membered rings, the formation of highly strained three-membered rings like cyclopropanes via this method is generally unfavorable. chemistrysteps.comlibretexts.org The significant ring strain in a cyclopropane ring makes the cyclization step thermodynamically disfavored compared to the formation of larger rings. libretexts.orgkhanacademy.org For instance, the intramolecular aldol (B89426) condensation, a related reaction involving dicarbonyls, readily forms five- and six-membered rings, but the formation of three- or four-membered rings is rarely observed. libretexts.orgorganicchemistrytutor.com The synthesis of cyclopropane-1,1-dicarboxylic acid, a related precursor, has been achieved through the reaction of diethyl malonate with 1,2-dibromoethane (B42909), a method that avoids the challenges of an intramolecular condensation for this specific ring size. orgsyn.org

Hydrolysis of cyclopropane diesters serves as a straightforward method to access the corresponding dicarboxylic acids or monoesters, which are themselves useful synthetic intermediates. The hydrolysis of esters like dimethyl or diethyl cyclopropane-1,2-dicarboxylate can be catalyzed by either acid or base. nih.gov For example, subjecting methyl esters of cyclopropane carboxylic acids to hydrolysis with 3N hydrochloric acid can yield cyclopropyl (B3062369) carboxylic acids, although ring-opening side products can also form depending on the conditions and substitution pattern. researchgate.net

Selective hydrolysis to produce a monoester from a diester is also a valuable transformation. This can be achieved with high enantioselectivity using enzymatic methods. For example, pig liver esterase has been used for the selective hydrolysis of trans-1,2-bis(methoxycarbonyl)-3,3-dimethylcyclopropane, yielding a mono-acid mono-ester with high enantiomeric excess. lookchem.com Similarly, lipases can catalyze the cleavage of meso diesters of related cyclopropane structures with high enantioselectivity and chemical yield. lookchem.com These methods are key for producing chiral building blocks from racemic or meso starting materials. lookchem.comrsc.org

Advanced Cyclopropanation Strategies

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve efficient and selective chemical transformations, and the synthesis of cyclopropanes is a prime example. nih.gov These methods often involve the reaction of an alkene with a metal carbene species. wikipedia.org

One of the most powerful and versatile methods for constructing cyclopropane rings is the transition metal-catalyzed reaction of an alkene with a diazo compound. nih.gov In this process, the transition metal catalyst reacts with the diazo compound to generate a highly reactive metal carbene intermediate, which then transfers the carbene fragment to an alkene in a [2+1] cycloaddition to form the cyclopropane ring. wikipedia.org This approach is applicable to a wide range of alkenes, including electron-rich, neutral, and electron-poor substrates. wikipedia.org For the synthesis of dimethyl cyclopropane-1,2-dicarboxylate, this would typically involve the reaction of dimethyl maleate (B1232345) or fumarate (B1241708) with a diazoacetate, catalyzed by a suitable transition metal complex.

Alkene SubstrateCarbene SourceCatalyst TypeKey Features
Dimethyl Maleate/FumarateEthyl DiazoacetateRhodium(II) ComplexesHigh efficiency, stereoretention, compatibility with various functional groups. wikipedia.orgnih.gov
Various OlefinsDiazoacetatesCopper(I) and (II) ComplexesHistorical significance, cost-effective, used in various ligand systems for stereocontrol. researchgate.netnih.gov
1,3-DienesDichloromethaneCobalt(PDI) ComplexesEffective for non-stabilized carbenes, complementary to Simmons-Smith. purdue.edunih.gov

This table provides a general overview of catalyst systems for cyclopropanation.

Dirhodium(II) carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are exceptionally effective catalysts for cyclopropanation reactions involving diazo compounds. wikipedia.org The reaction mechanism is believed to proceed through the formation of a rhodium carbene intermediate, which then reacts with the alkene in a concerted but potentially asynchronous manner to deliver the cyclopropane product. nih.gov A key advantage of rhodium-catalyzed systems is that the configuration of the starting alkene is generally retained in the cyclopropane product. wikipedia.org

The development of chiral rhodium catalysts has enabled highly enantioselective cyclopropanations. nih.gov For example, dirhodium complexes with chiral carboxylate or carboxamidate ligands have been successfully used to synthesize optically active cyclopropanes, including those derived from electron-deficient alkenes. rsc.org Catalysts like Rh₂(S-DOSP)₄ and Rh₂(S-TCPTAD)₄ have shown high levels of asymmetric induction (up to 98% ee) in the cyclopropanation of various acrylates. nih.govrsc.org

Copper catalysts were among the first to be used for the cyclopropanation of olefins with diazo compounds and remain widely employed due to their effectiveness and lower cost compared to rhodium. wikipedia.orgresearchgate.net Both copper(I) and copper(II) salts can serve as active catalysts. acs.orgnih.gov The mechanism, similar to the rhodium-catalyzed variant, involves the formation of a copper carbene intermediate. researchgate.net

Computational and experimental studies suggest that the addition of the copper carbene to the alkene is a concerted, though highly asynchronous, step. researchgate.net The development of chiral ligands for copper, such as Schiff base or bis(oxazoline) (BOX) ligands, has led to significant advances in enantioselective copper-catalyzed cyclopropanations. researchgate.net These methodologies allow for the synthesis of valuable chiral cyclopropane derivatives from readily available starting materials. sci-hub.se Recent advancements have also explored copper-mediated intramolecular cyclopropanations that avoid the use of potentially hazardous diazo compounds, further expanding the utility of copper catalysis in this field. nih.govrsc.org

Transition Metal-Catalyzed Cyclopropanation

Applications of Other Metal Catalysts (e.g., Cobalt, Nickel)

Beyond the more common copper and rhodium catalysts, other transition metals like cobalt and nickel have been effectively employed in cyclopropanation reactions. Cobalt catalysis, in particular, has enabled the synthesis of dimethylcyclopropanes that were previously difficult to obtain in high yields using traditional methods.

A notable cobalt-catalyzed reductive dimethylcyclopropanation of 1,3-dienes utilizes Me₂CCl₂ as an isopropylidene source with zinc as a stoichiometric reductant. nih.gov This method generates gem-dimethylated vinylcyclopropanes. For instance, the reaction of ethyl (E)-5-methyl-2,4-hexadienoate with this system results in cyclopropanation at the less hindered internal alkene with a high trans selectivity of over 19:1. nih.gov The resulting vinylcyclopropane (B126155) products can serve as versatile intermediates for further transformations, such as ring-opening reactions. nih.gov

While less common for the direct synthesis of this compound, nickel catalysts are instrumental in subsequent transformations of related cyclopropane structures. For example, a vinylcyclopropane prepared via cobalt catalysis can undergo a nickel-catalyzed rearrangement. When heated in the presence of an IPr/Ni(COD)₂ catalyst, the vinylcyclopropane rearranges to a cyclopentene (B43876) product, demonstrating the activation of the less sterically hindered C-C bond of the cyclopropane ring by the nickel catalyst. nih.gov

Table 1: Cobalt-Catalyzed Dimethylcyclopropanation of a 1,3-Diene

Substrate Catalyst System Product Selectivity Reference

Ylide-Mediated Cyclopropanation Reactions

Ylide chemistry provides a powerful metal-free avenue to cyclopropanes. By acting as carbene equivalents, sulfur, phosphorus, and iodonium (B1229267) ylides react with Michael acceptors to form the three-membered ring.

Sulfur Ylide-Based Syntheses

The reaction of sulfur ylides with α,β-unsaturated carbonyl compounds, known as the Corey-Chaykovsky reaction, is a cornerstone of cyclopropane synthesis. youtube.com The mechanism involves the conjugate addition of the ylide to the enone, followed by an intramolecular 3-exo-tet ring closure to form the cyclopropane and release a sulfide (B99878) or sulfoxide. youtube.comyoutube.com

Sulfonium ylides (e.g., dimethylsulfonium methylide) are generally less stable and more reactive, while sulfoxonium ylides (e.g., dimethylsulfoxonium methylide) are stabilized by the adjacent oxo group and are typically more selective. youtube.commdpi.com This difference in reactivity and stability dictates their application. For the synthesis of cyclopropyl derivatives from α,β-unsaturated esters like dimethyl maleate or fumarate, the more stable sulfoxonium ylides are often preferred. youtube.com The reaction proceeds via a stepwise mechanism where the initial nucleophilic attack of the ylide on the Michael acceptor is the rate-determining step. nih.gov

Table 2: Sulfur Ylide-Mediated Cyclopropanation

Ylide Type Typical Substrate General Product Key Feature Reference
Sulfonium Ylide Ketones, Aldehydes Epoxides More reactive, less stable youtube.com
Phosphorus Ylide Applications

While phosphorus ylides are most famously associated with the Wittig reaction for alkene synthesis, certain stabilized phosphorus ylides can participate in cyclopropanation reactions. A method has been described for synthesizing diastereomerically pure cyclopropanes from substituted 1,2-dioxines and stabilized phosphorus ylides. rsc.org In some cases, phosphorus ylides can also serve as precursors for generating other reactive species. For example, the reaction of a Wittig reagent (a phosphonium (B103445) ylide) with an iodosylarene can generate a monocarbonyl iodonium ylide in situ, which can then be used in cyclopropanation reactions, bypassing the need for potentially hazardous diazo compounds. uwaterloo.ca

Utility of Iodonium Ylides

Iodonium ylides, particularly those derived from 1,3-dicarbonyl compounds, are excellent carbene precursors for cyclopropane synthesis. researchgate.net They offer a milder alternative to traditional methods that use diazo compounds. uwaterloo.ca These ylides can be activated by metal catalysts or, notably, by visible light. uwaterloo.caresearchgate.net

A metal-free approach involves reacting iodonium ylides of 1,3-dicarbonyls with various alkenes, mediated by PhI(OAc)₂·Bu₄NI, to produce cyclopropanes in high yields. rsc.org Furthermore, research has shown that blue LED light can effectively activate an iodonium ylide to an excited state. uwaterloo.caresearchgate.net This excited species, behaving as a 1,2-diradical, can then react with an alkene to form the donor-acceptor cyclopropane system. researchgate.net This photochemical method avoids the use of transition metals and often proceeds under very mild conditions. uwaterloo.ca

Table 3: Iodonium Ylide-Mediated Cyclopropanation

Ylide Precursor Alkene Substrate Activation Method Product Type Reference
Iodonium ylide of a 1,3-dicarbonyl Styrene PhI(OAc)₂·Bu₄NI 1,1-diacylcyclopropane rsc.org

Michael Initiated Ring Closure (MIRC) Reactions

The Michael Initiated Ring Closure (MIRC) is a powerful and widely used strategy for constructing cyclopropane rings, especially those bearing electron-withdrawing groups. The reaction involves the conjugate addition (a Michael addition) of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the ring. rsc.org

For the synthesis of dialkyl cyclopropane-1,1-dicarboxylates, a common MIRC approach involves the reaction of a dialkyl malonate (the Michael donor) with a 1,2-dihaloethane (the Michael acceptor with a leaving group). google.com In a typical procedure for the parent cyclopropane-1,1-dicarboxylic acid, diethyl malonate is reacted with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst. orgsyn.org The malonate is deprotonated to form an enolate, which attacks one carbon of the 1,2-dibromoethane, displacing one bromide ion. The resulting intermediate then undergoes an intramolecular cyclization, with the enolate attacking the second carbon and displacing the second bromide ion to form the cyclopropane ring. orgsyn.org Various bases and solvents can be used, with systems like potassium carbonate in DMF also proving effective, achieving high yields of dimethyl cyclopropane-1,1-dicarboxylate. google.com

There are two main types of MIRC reactions. In Type-I, the leaving group is on the Michael acceptor (as in the malonate/dihaloethane example). In Type-II, the leaving group is located on the nucleophile itself. rsc.org

Photoredox Catalysis in Cyclopropane Formation

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, including the formation of cyclopropane rings. chemistryviews.org This approach allows for the generation of radical intermediates under exceptionally mild conditions. nih.govrsc.org

One strategy involves using a ruthenium-based photoredox catalyst, such as Ru(bpy)₃₂, to generate an iodomethyl radical from diiodomethane. chemistryviews.org This radical species then acts as a carbenoid, adding to Michael acceptors like α,β-unsaturated esters to form the corresponding cyclopropane derivative. chemistryviews.org This method provides a valuable alternative to syntheses involving zinc carbenoids or ylides. chemistryviews.org

Photoredox catalysis also enables novel cascade reactions. A visible-light-promoted procedure allows for the divergent synthesis of complex cyclopropane scaffolds from the same starting materials by controlling the reaction pathway. nih.gov For example, N-substituted oxamic acids and methyl 4-chloro-2-methylenebutanoate can be selectively converted into either spirocyclopropyl succinimides or cyclopropyl-acetamides through radical addition/cyclization cascades, demonstrating the versatility of this approach. nih.gov This method is noted for its good functional group tolerance and broad substrate scope. nih.gov

Stereoselective Synthesis of this compound Derivatives

The precise control of stereochemistry is a critical aspect of modern organic synthesis, particularly for constructing complex molecules with defined three-dimensional architectures. For this compound and its analogues, which contain multiple stereocenters, the development of stereoselective synthetic methods is paramount. These methods are broadly categorized into enantioselective and diastereoselective approaches, enabling chemists to access specific stereoisomers with high fidelity.

Enantioselective Approaches

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For cyclopropane derivatives, this is achieved primarily through chiral catalysts, chiral auxiliaries, or enzymatic transformations.

The use of chiral transition-metal catalysts is a powerful strategy for asymmetric cyclopropanation. These catalysts create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.

Dirhodium tetracarboxylate complexes are prominent catalysts for the asymmetric cyclopropanation of olefins with diazoacetates. nih.govsemanticscholar.org By modifying the carboxylate ligands with chiral moieties, highly enantioselective transformations can be achieved. For instance, in the synthesis of 1-aryl-2-heteroarylcyclopropane-1-carboxylates, the choice of chiral rhodium catalyst was found to be dependent on the substitution pattern of the diazoacetate. The catalyst Rh₂(R-p-Ph-TPCP)₄ was optimal for meta- or para-substituted aryldiazoacetates, while Rh₂(R-TPPTTL)₄ proved superior for ortho-substituted substrates, yielding products with enantiomeric excesses (ee) ranging from 86% to over 99%. nih.govsemanticscholar.org Another study demonstrated that a chiral-at-metal Rh(III) complex could catalyze the reaction between sulfoxonium ylides and β,γ-unsaturated ketoesters to afford 1,2,3-trisubstituted cyclopropanes with up to 99% ee and high diastereomeric ratios (dr) of >20:1. organic-chemistry.org

Cobalt-based catalysts have also been developed for enantioselective cyclopropanation. Bis-[(+)-camphorquinonedioximato]cobalt(II) has been used to achieve enantioselective cyclopropanation with up to 70% ee in the synthesis of 2-phenylcyclopropanecarboxylates. rsc.org More advanced cobalt(II) complexes, particularly those based on D₂-symmetric chiral porphyrins, have shown remarkable efficiency in radical cyclopropanation, producing a wide variety of chiral cyclopropanes with excellent diastereoselectivity and enantioselectivity. researchgate.net

In recent years, bio-inspired catalysts, or artificial metalloenzymes, have emerged as a sustainable alternative. Engineered myoglobin (B1173299) (Mb) variants have been successfully employed as catalysts for the asymmetric cyclopropanation of styrenes and other olefins with diazoacetate reagents. rochester.edu These biocatalysts can be fine-tuned through rational design and directed evolution to provide access to specific stereoisomers. For example, engineered myoglobins were used for the gram-scale synthesis of the chiral cyclopropane cores of several drugs with excellent diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee). rochester.edu

Table 1: Performance of Chiral Catalysts in Enantioselective Cyclopropanation

Catalyst TypeReactantsProduct TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Chiral Rhodium(III)Sulfoxonium ylides + β,γ-Unsaturated ketoesters1,2,3-Trisubstituted cyclopropanes>20:1Up to 99% organic-chemistry.org
Dirhodium TetracarboxylateVinyl heterocycles + Aryldiazoacetates1-Aryl-2-heteroarylcyclopropanesHighly diastereoselective86% to >99% nih.govsemanticscholar.org
Cobalt(II) PorphyrinAlkenes + Diazo compoundsHeteroaryl cyclopropanesUp to 99:1Up to 99% researchgate.net
Bis-[(+)-camphorquinonedioximato]cobalt(II)Diazoalkanes + Alkenes2-PhenylcyclopropanecarboxylatesNot specifiedUp to 70% rsc.org
Engineered MyoglobinStyrenes + Diazoacetates1-Carboxy-2-aryl-cyclopropanes98–99.9%96–99.9% rochester.edu

This approach involves covalently attaching a chiral molecule (the auxiliary) to one of the reactants. The auxiliary sterically directs the cyclopropanation reaction and is subsequently cleaved to yield the enantioenriched cyclopropane product.

A common strategy involves using chiral auxiliaries derived from readily available natural products. For example, (R)-pantolactone has been successfully used as a chiral auxiliary in dirhodium-catalyzed cyclopropanation reactions to produce chiral cyclopropane carboxylates with high asymmetric induction. nih.gov Another approach utilizes oxazolidinones as chiral auxiliaries. In a three-step sequence, the boron enolate of (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one reacts with α,β-unsaturated aldehydes to form syn-aldol products. rsc.org The hydroxyl group in these adducts then directs a subsequent diastereoselective cyclopropanation. Finally, a retro-aldol cleavage removes the auxiliary, yielding chiral cyclopropane-carboxaldehydes with >95% ee. rsc.org This method cleverly uses a temporary stereocenter to control the formation of the permanent stereocenters on the cyclopropane ring. rsc.org

The Michael-Initiated Ring Closure (MIRC) reaction is another powerful tool where chiral auxiliaries attached to the Michael acceptor can effectively control the stereochemical outcome, leading to enantioenriched cyclopropanes. rsc.org

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes can perform reactions in aqueous media under mild conditions with exceptional levels of stereocontrol.

Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is a common enzymatic strategy. The lipase (B570770) Novozyme 435 has been shown to be an effective biocatalyst for the asymmetric hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate, yielding (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid, a key intermediate for the drug Cilastatin. researchgate.net Similarly, chloroperoxidase from Rhodococcus sp. has been used for the enantioselective hydrolysis of (R,S)-2,2-dimethylcyclopropane-1-carboxylate to produce the corresponding S-acid. researchgate.net

Engineered enzymes can also catalyze asymmetric cyclopropanation directly. Variants of cytochrome P450 have been engineered to catalyze the cyclopropanation of (Z)-enol acetates to produce enantio- and diastereoenriched 1,2,3-polysubstituted cyclopropanes. nih.gov Furthermore, engineered heme proteins, such as variants of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD), have been developed to catalyze the reaction between vinyl boronic acid pinacol (B44631) ester and ethyl diazoacetate. nsf.gov This biocatalytic approach produces functionalized cyclopropanes with high diastereo- and enantioselectivity, avoiding the need for expensive transition-metal catalysts and providing a platform for generating diverse cyclopropane building blocks. nsf.gov

Table 2: Examples of Enantioselective Enzymatic Transformations

EnzymeReaction TypeSubstrateProductEnantiomeric Excess (ee)Reference
Novozyme 435 (Lipase)Asymmetric HydrolysisRacemic ethyl-2,2-dimethylcyclopropane carboxylate(S)-(+)-2,2-dimethylcyclopropanecarboxylic acidNot specified researchgate.net
ChloroperoxidaseEnantioselective Hydrolysis(R, S)‐2,2‐dimethylcyclopropane‐1‐carboxylateS‐2,2‐dimethyl cyclopropane‐1‐carboxylic acidNot specified researchgate.net
Engineered Cytochrome P450Asymmetric Cyclopropanation(Z)-enol acetates + Diazo compounds1,2,3-Polysubstituted cyclopropanesHigh nih.gov
Engineered RmaNODAsymmetric CyclopropanationVinyl boronic acid pinacol ester + Ethyl diazoacetatecis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-cyclopropanecarboxylic acid ethyl ester>99% nsf.gov

Diastereoselective Control in Synthesis

When a molecule has two or more stereocenters, diastereomers can exist. Diastereoselective synthesis focuses on controlling the relative configuration of these stereocenters. For this compound, this primarily involves controlling the cis/trans relationship between the two carboxylate groups.

The relative orientation of substituents on a cyclopropane ring profoundly influences its physical properties and biological activity. Therefore, methods that selectively produce either the cis or trans isomer are highly valuable.

Catalyst control is a key strategy. The choice of metal and ligands in a catalytic system can dictate the diastereochemical outcome. For instance, rhodium-catalyzed cyclopropanations are known for their high diastereoselectivity, often favoring the trans product due to steric repulsion in the transition state. nih.gov However, specific chiral rhodium(III) complexes have been developed that provide excellent control, leading to almost exclusive formation of one diastereomer (dr >20:1). organic-chemistry.org In some cases, the reaction can be tuned to favor one isomer over the other. Chiral telluronium ylides have been used in reactions with α,β-unsaturated esters and ketones to selectively afford either cis-2-silylvinyl-trans-3-substituted or trans-2-silylvinyl-trans-3-substituted cyclopropane derivatives with high diastereoselectivity, depending on the base used. ornl.gov

Substrate control is another effective approach. The inherent stereochemistry of a reactant can direct the formation of a specific diastereomer. For example, the reaction of isopropylidene diphenylsulfurane with an alkylidene malonate derived from (d)-glyceraldehyde produces almost exclusively a single diastereoisomer of the corresponding dimethyl cyclopropane-1,1-dicarboxylate. unamur.be A process involving reductive radical decarboxylation has been shown to selectively form a cis-cyclopropane structure, where a bulky silyloxymethyl group on the cyclopropyl radical intermediate directs the incoming hydride to the opposite face. acs.org

Post-synthetic isomerization offers another route to access a desired diastereomer. A synthetic intermediate of a cis-cyclopropane derivative was effectively epimerized to the corresponding trans isomer upon treatment with a magnesium-based base. acs.org Additionally, a method for separating cis and trans isomers of cyclopropane carboxylic acids involves the careful treatment of an aqueous solution of their salts with a weak acid like carbonic acid. google.com This causes the preferential precipitation of one isomer while the other remains in solution. google.com For instance, this technique has been used to separate (±)-cis-3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane carboxylic acid from a mixture of cis and trans isomers. google.com

Continuous Flow Processing for Enhanced Synthesis

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering substantial advantages over traditional batch processing, particularly for reactions that are fast, exothermic, or involve unstable intermediates. researchgate.netacs.org By conducting reactions in a continuously flowing stream through a reactor, such as a microreactor or a packed-bed column, precise control over parameters like temperature, pressure, and reaction time is achieved. researchgate.netacs.org This enhanced control leads to improved reaction yields, higher selectivity, and increased safety. acs.org

One of the key benefits of continuous flow systems is the ability to safely handle highly reactive species, such as carbenes, which are often employed in cyclopropanation reactions. wikipedia.orgacs.org The small reactor volumes and high surface-area-to-volume ratios in flow reactors allow for rapid heat dissipation, preventing the formation of dangerous hot spots and enabling reactions to be run under conditions that would be too hazardous for large-scale batch reactors. acs.org

A significant advancement in this area is the development of an organocatalyzed enantioselective continuous-flow process for cyclopropanation. chemistryviews.org In one such system, a diarylprolinol catalyst, which is essential for controlling the stereochemistry of the product, is immobilized on a solid support (polystyrene). chemistryviews.org This solid-phase catalyst is then packed into a column. A solution containing the starting materials (an α,β-unsaturated aldehyde and a bromomalonate) and a base is continuously pumped through the column. chemistryviews.org This setup not only facilitates the efficient synthesis of various substituted cyclopropanes with excellent control over their 3D structure (diastereoselectivity and enantioselectivity) but also simplifies product purification, as the catalyst remains in the reactor. chemistryviews.org Furthermore, the immobilized catalyst demonstrates remarkable stability, retaining its activity for extended periods of continuous operation (over 48 hours), which is a significant advantage for industrial-scale production. chemistryviews.org This method has been shown to reduce the formation of unwanted byproducts that can occur in batch processes due to prolonged contact between the product and the base. chemistryviews.org

Another innovative approach combines multiple reaction steps into a single, uninterrupted sequence, a concept known as "telescoped synthesis." A two-step continuous flow-driven synthesis has been developed for 1,1-cyclopropane aminoketones, which are valuable building blocks in medicinal chemistry. rsc.orgmpg.de This process first involves a photocyclization reaction in a flow photoreactor, followed by a tandem condensation and ring-contraction reaction in a second reactor module. rsc.orgmpg.de The entire sequence is completed with a much shorter residence time compared to traditional batch methods, leading to a significant increase in productivity. rsc.orgmpg.de

The table below summarizes key findings from research on continuous flow cyclopropanation.

Catalyst SystemReactor TypeKey AdvantagesProductivity/YieldReference
Immobilized DiarylprolinolPacked-bed columnReduced byproducts, catalyst reusability, excellent stereoselectivityHigh yields, stable for >48h chemistryviews.org
Manganese Dioxide (for diazo formation)Packed columnEnables multi-step synthesis from alcohols/hydrazinesNot specified researchgate.net
Photoreactor followed by Coil ReactorFlow photoreactor & coilHigh productivity, short residence times, telescoped synthesisGood chemical yields rsc.orgmpg.de
Rh-immobilized ReactorPacked columnSafe use of diazo compounds, C-H insertion reactionsNot specified acs.org

Implementation of Green Chemistry Principles in Cyclopropane Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. thieme-connect.dethieme-connect.com The synthesis of cyclopropanes, including this compound, is an area where these principles are being actively applied to create more sustainable and environmentally benign methodologies. thieme-connect.comresearchgate.net

A primary focus of green chemistry is the replacement of volatile and hazardous organic solvents. thieme-connect.com Water, being non-toxic, non-flammable, and inexpensive, is considered the ultimate green solvent. thieme-connect.com Research has demonstrated successful organocatalyzed cyclopropanation reactions of α,β-unsaturated aldehydes with bromomalonate carried out in an aqueous medium. thieme-connect.com These reactions proceed to give cyclopropane products in moderate to good yields with high stereoselectivity. thieme-connect.com Ionic liquids have also been explored as alternative reaction media due to their low vapor pressure and potential for recyclability. thieme-connect.com

Another key principle is the use of alternative energy sources to drive chemical reactions more efficiently. Microwave-assisted synthesis and electrochemistry are two such technologies that have been applied to cyclopropanation. thieme-connect.comresearchgate.net Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. Electrochemistry offers a way to perform redox reactions without the need for stoichiometric chemical oxidants or reductants, which often generate significant waste. thieme-connect.comrsc.org For instance, an electrocatalytic cyclopropanation of alkenyl trifluoroborates with methylene (B1212753) compounds has been developed using a simple diphenyl sulfide electrocatalyst under base-free conditions. researchgate.net

Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, represents a particularly elegant application of green chemistry. thieme-connect.comresearchgate.net Enzymes operate under mild conditions (neutral pH, room temperature) and often exhibit exquisite selectivity, eliminating the need for protecting groups and reducing side reactions. researchgate.net Engineered enzymes have demonstrated the ability to perform cyclopropanations with remarkable diastereo- and enantioselectivity. researchgate.net An innovative strategy combines the in situ generation of a diazo reagent with biocatalysis for the asymmetric cyclopropanation of olefins, further enhancing the green credentials of the process. researchgate.net

The development of sustainable catalytic systems is also crucial. Hydrogen-borrowing catalysis is a powerful strategy that allows alcohols, which are readily available and benign, to be used as alkylating agents. acs.org In this process, a metal catalyst temporarily "borrows" hydrogen from an alcohol to form a reactive carbonyl compound, which then participates in the cyclopropanation reaction. The borrowed hydrogen is then returned, regenerating the catalyst and producing only water as a byproduct. acs.org This approach avoids the use of pre-prepared, often unstable, alkylating agents and minimizes waste. acs.org

The table below highlights various green chemistry approaches applied to cyclopropane synthesis.

Green Chemistry PrincipleMethodologySpecific ExampleKey AdvantageReference
Benign SolventsReaction in WaterOrganocatalyzed reaction of α,β-unsaturated aldehydes with bromomalonateAvoids hazardous organic solvents, non-toxic thieme-connect.com
Alternative Energy InputElectrochemistryElectrocatalytic cyclopropanation of alkenyl trifluoroboratesAvoids chemical redox agents, mild conditions researchgate.net
Alternative Energy InputPhotochemistryPhotoredox-catalyzed intermolecular cyclopropanationUses visible light, proceeds in neutral solvent researchgate.net
BiocatalysisEngineered EnzymesAsymmetric cyclopropanation of olefinsHigh selectivity, mild conditions, environmentally friendly researchgate.net
Atom EconomyHydrogen-Borrowing Catalysisα-cyclopropanation of ketones using an alcoholUses benign reagents, generates water as a byproduct acs.org
Waste ReductionKishner Cyclopropane SynthesisReaction of α,β-unsaturated carbonyls with hydrazineAvoids metal catalysts and halogenated reagents, produces N2 gas wikipedia.org

Chemical Reactivity and Mechanistic Pathways of Dimethyl Cyclopropane 1,2 Dicarboxylate

Ring-Opening Transformations of Cyclopropane-1,2-dicarboxylates

Donor-acceptor (D-A) cyclopropanes, including dimethyl cyclopropane-1,2-dicarboxylate derivatives, are valuable three-carbon building blocks in organic synthesis. uni-regensburg.de The inherent ring strain and the polarization of the cyclopropane (B1198618) bonds by vicinal electron-donating (donor) and electron-withdrawing (acceptor) groups render them susceptible to a variety of ring-opening reactions. lnu.edu.cnnih.gov These transformations can be initiated by electrophiles, nucleophiles, or radicals, leading to the formation of complex molecular architectures. lnu.edu.cn The reactivity is largely dictated by the nature of the substituents on the cyclopropane ring and the choice of catalyst or promoter, which can steer the reaction towards different pathways, such as cycloadditions or nucleophilic ring-opening. lookchem.com

Lewis Acid-Catalyzed Ring Opening

Lewis acids are frequently employed to activate donor-acceptor cyclopropanes, enhancing their electrophilicity and facilitating ring cleavage. acs.org This activation typically involves the coordination of the Lewis acid to an acceptor group, usually a carbonyl oxygen of the ester moiety. rsc.org This coordination weakens the vicinal carbon-carbon bond of the cyclopropane ring, promoting its opening to form a reactive intermediate that can be trapped by various nucleophiles or undergo further rearrangement. uni-regensburg.deacs.orgrsc.org This strategy has been widely applied in the synthesis of various carbocyclic and heterocyclic systems. lnu.edu.cn

The choice of Lewis acid has a profound impact on the outcome of the ring-opening reaction, dictating the type of product formed. Different Lewis acids can lead to distinct reaction pathways, such as formal cycloadditions, rearrangements, or simple ring-opening with nucleophilic trapping. nih.gov

For instance, the reaction of trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylates with tin(IV) chloride (SnCl₄) results in cyclopentene (B43876) derivatives through a ring-opening/cyclization cascade. nih.gov In contrast, using titanium(IV) chloride (TiCl₄) with the same substrate stereoselectively furnishes E,E-1,3-diene derivatives via ring-opening followed by proton elimination. nih.gov When dimethyl 2-arylcyclopropane-1,1-dicarboxylates are treated with either SnCl₄ or TiCl₄ in the absence of other reagents, a rapid ring-opening occurs, yielding chlorinated malonate derivatives after quenching. nih.gov

Gallium(III) chloride (GaCl₃) can promote different outcomes; its reaction with dimethyl 2-arylcyclopropane-1,1-dicarboxylates leads to β-styryl malonate upon quenching. nih.gov Tantalum(V) chloride (TaCl₅) behaves similarly to SnCl₄ and TiCl₄ in producing chlorinated ring-opened products but can also mediate reactions with aromatic aldehydes to form substituted tetrahydronaphthalenes. nih.gov In other systems, magnesium iodide (MgI₂) has been identified as the Lewis acid of choice for promoting 1,3-halochalcogenation reactions of cyclopropane dicarboxylates. acs.org

Table 1: Influence of Specific Lewis Acids on Cyclopropane-1,2-dicarboxylate Derivatives This table is interactive. You can sort and filter the data.

Lewis Acid Substrate Product Type Reference(s)
SnCl₄ trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylates Cyclopentene derivatives nih.gov
TiCl₄ trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylates E,E-1,3-Diene derivatives nih.gov
TiCl₄ Dimethyl 2-arylcyclopropane-1,1-dicarboxylates Chlorinated malonates nih.gov
TaCl₅ Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate Chlorinated malonates / Tetrahydronaphthalenes nih.gov
GaCl₃ Dimethyl 2-arylcyclopropane-1,1-dicarboxylates β-Styryl malonate nih.gov
MgI₂ Donor-acceptor cyclopropane dicarboxylates 1,3-Halochalcogenation products acs.org
Yb(OTf)₃ Fused bicyclic cyclopropanes Furo-, pyrano-, and pyrrololactams uni-regensburg.de
Ga(OTf)₃ Fused bicyclic cyclopropanes Furo-, pyrano-, and pyrrololactams uni-regensburg.de

The Lewis acid-catalyzed ring-opening of cyclopropane-1,2-dicarboxylates proceeds through highly reactive intermediates. The generally accepted mechanism involves the initial formation of an activated complex where the Lewis acid is coordinated to one of the carboxyl groups. rsc.org This coordination polarizes the system and facilitates the cleavage of the bond between the donor-substituted carbon and the acceptor-substituted carbon. uni-regensburg.de

This ring-opening is typically an Sₙ1-type process that generates a well-stabilized dipolar species or a carbocationic intermediate. uni-regensburg.dersc.org This intermediate is stabilized by the electron-donating group at one terminus and the electron-withdrawing diester group at the other. oup.com This zwitterionic 1,3-dipole intermediate is a key species that determines the subsequent reaction pathway, whether it be nucleophilic attack, elimination, or cycloaddition. rsc.orgoup.com For example, in the TaCl₅-mediated reaction with aldehydes, quantum chemical modeling suggests a transition state leading from an activated complex to a ring-opened intermediate, with a calculated activation barrier of 14.56 kcal/mol. nih.gov

Base-Promoted Ring Opening

While Lewis acid catalysis is common, ring-opening of activated cyclopropanes can also be achieved under basic conditions. lnu.edu.cn This alternative approach provides a metal-free method for activating the cyclopropane ring, often leading to different reactivity patterns and products compared to acid-catalyzed pathways. rsc.org The base-promoted reactions can proceed through various mechanisms, including homo-Michael additions. lnu.edu.cnrsc.org

Base-promoted ring-opening can enable homo-Michael addition reactions, a type of conjugate addition where the nucleophile attacks the cyclopropane ring. rsc.org A notable strategy involves the use of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates. In the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), the silyl (B83357) protecting group is cleaved to generate a phenolate (B1203915) anion in situ. rsc.org The strong electron-donating character of the resulting phenolate facilitates the opening of the cyclopropane ring. rsc.org

This ring-opening generates a reactive p-quinone methide intermediate, which is then attacked by a C-nucleophile in a homo-Michael fashion. rsc.org This methodology has been successfully applied to a range of carbon acids, including nitro compounds, malonates, and 1,3-diketones, producing the corresponding adducts in high yields. rsc.org

Table 2: Base-Promoted Homo-Michael Addition to 2-(p-Siloxyaryl)cyclopropane 1,1-dicarboxylates This table is interactive. You can sort and filter the data.

Nucleophile (Carbon Acid) Product Type Yield Reference(s)
Ethyl nitroacetate Nitroalkyl-substituted malonate 54% rsc.org
Dimethyl malonate Malonate adduct 78% rsc.org
Dibenzoylmethane 1,3-Diketone adduct High rsc.org
Dimedone Oxidized adduct - rsc.org
Malononitrile Malononitrile adduct High rsc.org

A key mechanistic feature of the base-promoted ring-opening of certain aryl-substituted donor-acceptor cyclopropanes is the formation of quinone methide intermediates. rsc.org Specifically, for 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates, fluoride-induced desilylation produces an electron-rich phenolate anion. rsc.orgnih.gov This increase in the donating ability of the aryl substituent triggers the heterolytic cleavage of the cyclopropane ring, forming a transient p-quinone methide. rsc.org These electrophilic intermediates are highly reactive and are immediately trapped by nucleophiles present in the reaction mixture, leading to the formation of a new C-C bond and the final ring-opened product. rsc.orgnih.gov This strategy represents a novel, metal-free activation mode for donor-acceptor cyclopropanes, relying on the generation of this specific reactive intermediate under basic conditions. rsc.org

Ring-Opening with Heteronucleophiles

The polarized carbon-carbon bond in donor-acceptor cyclopropanes facilitates their use as 1,3-zwitterionic synthons, enabling ring-opening reactions with various heteronucleophiles.

Donor-acceptor cyclopropanes featuring two geminal carboxylic esters undergo efficient ring-opening 1,3-halochalcogenation. The reaction of these cyclopropanes with chalcogenyl chlorides and bromides, catalyzed by a Lewis acid such as magnesium iodide (MgI₂), yields ring-opened products where a halogen atom is installed at the 1-position (adjacent to the donor group) and the chalcogenyl moiety is at the 3-position. nih.govacs.org This transformation works with a variety of D-A cyclopropanes, including those with oxygen, nitrogen, and aromatic systems as the donor group. acs.org

The 1,3-chlorosulfenylation has been demonstrated with various substituted aryl sulfenyl chlorides. acs.org Similarly, the process was extended to 1,3-bromosulfenylation using sulfenyl bromides and 1,3-chloroselenylation using phenylselenyl chloride. acs.org The reaction often proceeds rapidly and in high yields. For instance, the reaction of phthalimide- and phenyl-substituted cyclopropanes with phenylselenyl chloride afforded the selenium-containing products in 66% and 83% yield, respectively. nih.govacs.org

The stereospecificity of this ring-opening reaction has been confirmed. Using an enantioenriched phenyl-substituted cyclopropane (95% ee), the 1,3-chlorosulfenation with p-nitrophenylsulfenyl chloride proceeded with near-complete stereospecificity, yielding the product in quantitative yield and 88% ee. acs.org

Table 1: Examples of 1,3-Chlorosulfenylation of Donor-Acceptor Cyclopropanes Reaction conditions: Cyclopropane (0.2 mmol), p-tolylsulfenyl chloride (1.5–2.0 equiv), MgI₂ (10 mol %), CH₂Cl₂ (0.1 M). acs.org

Donor Group (R¹) Reaction Time Product Yield
Phthalimide 5 min 91%
Succinimide 3 h 74%
Phenoxy 3 h 51%

A three-component 1,3-aminothiolation of donor-acceptor cyclopropanes has been developed. This process involves the reaction of 2-substituted cyclopropane 1,1-dicarboxylates with sulfonamides and N-(arylthio)succinimides. nih.gov Catalyzed by tin(II) triflate (Sn(OTf)₂), the reaction proceeds smoothly at room temperature to give the corresponding ring-opened products. nih.gov In the resulting structure, the sulfonamide group is located at the 1-position, while the arylthio group is at the 3-position relative to the original cyclopropane ring. nih.gov

Table 2: Scope of 1,3-Aminothiolation of Various D-A Cyclopropanes Reaction conditions: Cyclopropane (200 μmol), Sulfonamide (220 μmol), N-(Phenylthio)succinimide (340 μmol), Sn(OTf)₂ (10 mol %), DCE (1.5 mL), 25 °C, 12 h. nih.gov

Donor Group (at C2) Sulfonamide Product Yield
4-MeO-Ph TsNH₂ 95%
Ph TsNH₂ 91%
4-F-Ph TsNH₂ 94%
2-Naphthyl TsNH₂ 88%
Ph BsNH₂ 85%

Intramolecular cyclization involving amines can occur through pathways such as the Michael-initiated ring closure (MIRC) reaction. rsc.org This process involves an initial Michael addition of a nucleophile, followed by an intramolecular cyclization that forms the cyclopropane ring. rsc.org In a related context, intramolecular asymmetric cyclopropanation can be catalyzed by modified cinchona alkaloids. The proposed mechanism involves an intramolecular Michael addition followed by an intramolecular cyclopropanation via nucleophilic substitution within a chiral ammonium (B1175870) ylide intermediate. rsc.org

Ring-Opening via Radical/Polar Crossover Pathways

The ring-opening of cyclopropanes can also be initiated through radical pathways. A general mechanism involves the addition of a radical to the cyclopropane, which forms a cyclopropyl-substituted carbon radical. This intermediate can then undergo ring-opening to generate a more stable alkyl radical.

A specific example of a radical/polar crossover pathway is seen in the [3+2] cycloaddition of simple aryl cyclopropyl (B3062369) ketones. This reaction is initiated by the one-electron reduction of the ketone to its corresponding radical anion, a process that can be achieved using a visible light photocatalytic system. This radical anion intermediate then undergoes ring-opening, followed by cycloaddition with an olefin to generate highly substituted cyclopentane (B165970) ring systems. nih.gov This method demonstrates a mechanistically distinct approach for the activation and cycloaddition of simple aryl cyclopropyl ketones. nih.gov

Cycloaddition Reactions Involving Cyclopropane-1,2-dicarboxylates

As versatile three-carbon synthons, donor-acceptor cyclopropanes are known to participate in various cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered ring systems. nih.gov

[3+2] Cycloadditions (e.g., with Aldehydes, Diazo Compounds)

The formal [3+2] cycloaddition of donor-acceptor cyclopropanes is a powerful method for constructing five-membered heterocycles.

With Aldehydes: Donor-acceptor cyclopropanes react with aldehydes in a formal [3+2] cycloaddition to produce substituted tetrahydrofurans. nih.govacs.org These reactions can be catalyzed by Lewis acids like Sn(OTf)₂ or SnCl₄, or by Brønsted bases. nih.govacs.org Mechanistic studies suggest that the reaction can proceed through an Sₙ2 attack by the aldehyde on the activated cyclopropane, which allows for the effective transfer of stereochemical information from an enantioenriched cyclopropane to the tetrahydrofuran (B95107) product. acs.org

In Brønsted-base catalyzed reactions, aromatic aldehydes typically yield cis-2,5-substituted tetrahydrofurans as the major diastereoisomer, whereas aliphatic aldehydes favor the trans-cycloadduct. nih.gov These reactions proceed in excellent yields and with high enantioselectivity. nih.gov

Table 3: Diastereoselective [3+2] Cycloaddition of a D-A Cyclopropane with Various Aldehydes Catalyzed by Sn(OTf)₂. acs.org

Aldehyde Diastereomeric Ratio (cis:trans) Product Yield
Benzaldehyde >20:1 91%
p-Anisaldehyde >20:1 92%
p-Nitrobenzaldehyde 10:1 68%
Cinnamaldehyde >20:1 89%

With Diazo Compounds: The [3+2] cycloaddition of diazo compounds with various partners is a well-established method for synthesizing five-membered heterocycles like pyrazoles and pyrazolines. researchgate.net Visible-light-mediated [3+2] cycloadditions of donor/donor diazo precursors with alkenes have been developed to afford pyrazoles and spiro-pyrazolines. researchgate.net In a related reaction, the [3+2] cycloaddition of diazo compounds with arynes, generated from o-(trimethylsilyl)aryl triflates, provides a direct and efficient route to a wide range of substituted indazoles under mild conditions. researchgate.net When diazo compounds containing dicarbonyl groups are used in these reactions, a subsequent acyl migration can occur, leading to the selective formation of 1-acyl or 1-alkoxycarbonyl indazoles. researchgate.net

[3+3] Cycloadditions (e.g., with Nitrones)

The formal [3+3] cycloaddition of donor-acceptor (D-A) cyclopropanes, such as this compound derivatives, with nitrones is a valuable method for synthesizing six-membered heterocyclic compounds. These reactions typically yield tetrahydro-1,2-oxazine derivatives, which are important structural motifs in medicinal chemistry. The process is often facilitated by Lewis acid catalysis, which activates the cyclopropane ring.

The reaction is believed to proceed through a stepwise mechanism. The Lewis acid activates the D-A cyclopropane, promoting a nucleophilic attack by the oxygen atom of the nitrone onto the donor-substituted carbon of the cyclopropane ring. This ring-opening step generates a zwitterionic intermediate. Subsequent intramolecular Mannich-type cyclization of this intermediate affords the final tetrahydro-1,2-oxazine product. nih.gov

The choice of catalyst and substrates influences the reaction's efficiency and stereoselectivity. For instance, scandium(III) triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the [3+3] annulation of D-A cyclopropanes with γ-hydroxyenones, a related transformation that also proceeds via a ring-opening/cyclization cascade. researchgate.net In the context of nitrone cycloadditions, catalysts like cobalt(II) triflate in conjunction with chiral ligands have enabled enantioselective versions of this transformation with related bicyclobutane substrates, highlighting the tunability of the catalytic system. nih.gov The use of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate in cycloadditions with nitrones has also been explored, leading to the formation of the expected tetrahydro-1,2-oxazines, demonstrating the utility of alkenyl-substituted cyclopropanes in expanding the scope of these reactions. lookchem.com

CatalystSubstrate 1Substrate 2ProductYieldDiastereomeric Ratio (dr)Ref
Sc(OTf)₃Donor-Acceptor Cyclopropaneγ-HydroxyenoneTetrahydropyranGoodHigh researchgate.net
Yb(OTf)₃Cyclopropane-1,1-dicarboxylateThiourea2-Amino-4,5-dihydrothiophene-- uni-regensburg.de
Co(OTf)₂ / Chiral LigandBicyclobutaneNitroneHetero-bicyclo[3.1.1]heptaneHighHigh nih.gov

Rearrangement Reactions of Cyclopropane-1,2-dicarboxylates

Cyclopropane-1,2-dicarboxylates and related derivatives are known to undergo a variety of rearrangement reactions, driven by the release of inherent ring strain (approximately 27 kcal/mol). researchgate.netthieme-connect.de A classic transformation for such systems is the vinylcyclopropane (B126155) rearrangement, which converts a vinyl-substituted cyclopropane into a cyclopentene, typically at high temperatures. nih.govresearchgate.net This ring-expansion is a powerful tool for constructing five-membered rings. nih.gov

More complex rearrangements can be initiated under Lewis acid catalysis. For example, the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of tantalum(V) chloride (TaCl₅) does not lead to the expected [3+2] cycloaddition product (a tetrahydrofuran). Instead, it triggers a novel rearrangement cascade, yielding substituted tetrahydronaphthalenes. nih.gov This transformation involves the opening of the cyclopropane ring to form a carbocationic intermediate, which then participates in an intramolecular electrophilic substitution with the pendant aryl group, ultimately leading to the polycyclic product. nih.gov

The divinylcyclopropane-cycloheptadiene rearrangement is another significant, though more extensively studied in 1,2-divinyl systems, isomerization that is conceptually related to the Cope rearrangement and driven by ring-strain release. wikipedia.org The thermal isomerization of simple cyclopropanes, such as cis- and trans-1,2-dideuteriocyclopropane, to propene also proceeds through ring-opening to form a propane-1,3-diyl intermediate. thieme-connect.de These fundamental rearrangement pathways underscore the synthetic potential of the strained cyclopropane ring in dicarboxylate systems to access diverse and complex molecular architectures.

Mechanistic Investigations and Computational Modeling

The mechanisms of the reactions involving this compound are often complex, proceeding through various intermediates and transition states. A combination of computational modeling and experimental analysis has been crucial for elucidating these intricate pathways.

Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction mechanisms of cyclopropane derivatives. mdpi.com Functionals such as B3LYP and M06-2X are frequently employed to calculate the energetics of reaction pathways, optimize the geometries of intermediates and transition states, and rationalize observed stereoselectivities. scispace.comnih.govrsc.org

For instance, DFT calculations at the B3LYP level have been used to model the TaCl₅-mediated rearrangement of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate. These studies calculated the activation barrier for the key cyclopropane ring-opening step, providing quantitative support for the proposed mechanism. nih.gov In the study of cycloadditions, DFT is used to determine whether a reaction is concerted or stepwise. nih.gov While many 1,3-dipolar cycloadditions are concerted, computations have shown that highly polar reactions, or those where intermediates are significantly stabilized, can proceed via a stepwise pathway involving a zwitterionic intermediate. mdpi.comscispace.com The activation enthalpies and reaction enthalpies calculated through DFT help to explain the reactivity and regioselectivity observed experimentally. nih.gov

MethodSystem StudiedFindingRef
DFT (B3LYP)TaCl₅-Mediated RearrangementCalculated activation barrier for cyclopropane ring-opening nih.gov
DFT (B3LYP/6-31G(d))Cu(I)-catalyzed azide-propyne cycloadditionCompared uncatalyzed and catalyzed pathways, showing high activation for uncatalyzed route mdpi.com
DFT (wb97xd)Dihalocarbene addition to thioketonesShowed a stepwise mechanism via a thiocarbonyl ylide intermediate for electrophilic carbenes mdpi.com
DFT (M06-2X)Nitrone-alkene [3+2] cycloadditionInvestigated radical vs. concerted pathways, finding radical mechanism to be favored mdpi.com

Experimental kinetic studies provide crucial data that complements computational models of reaction mechanisms. The rates of ring-opening for donor-acceptor cyclopropanes are influenced by both structural and electronic factors, such as the nature of the donor and acceptor groups. acs.org While detailed spectrophotometric analyses dedicated solely to this compound are not extensively documented in recent literature, kinetic analysis is a fundamental component of mechanistic studies in this area. scilit.comacs.org For example, the kinetics of the thermal isomerization of optically active trans-1,2-dideuteriocyclopropane were studied to provide evidence for the double rotation of methylene (B1212753) groups in the propane-1,3-diyl intermediate. thieme-connect.de

Modern mechanistic studies often use NMR spectroscopy to monitor reaction progress over time, which serves as a form of kinetic analysis. researchgate.netdtic.mil For example, ¹H NMR analysis has been used to observe the presence and gradual disappearance of proposed intermediates in the cycloaddition of nitrones with cyclopropyl-substituted oxindoles, providing direct evidence for a stepwise mechanism. nih.gov Such analyses, while not strictly spectrophotometric, serve the same purpose of tracking species concentration over time to build a kinetic profile of the reaction.

The direct detection and characterization of transient intermediates are paramount to confirming a proposed reaction mechanism. In the reactions of this compound, intermediates are typically short-lived and are often inferred from the final products or computational studies. However, in some cases, they can be observed or trapped.

In Lewis acid-catalyzed [3+3] cycloadditions with nitrones, a zwitterionic intermediate is proposed. nih.gov This intermediate results from the nucleophilic ring-opening of the cyclopropane by the nitrone. While often too reactive to isolate, its existence is supported by DFT calculations and, in some systems, by NMR analysis which can detect species that form and then are consumed as the reaction progresses. nih.govrsc.org Dynamic high-resolution mass spectrometry has also been used to detect zwitterionic intermediates in related MIRC cyclopropanation reactions. rsc.org

In the TaCl₅-mediated rearrangement of aryl-cyclopropane dicarboxylates, a series of intermediates including a complex with the Lewis acid, a carbocationic species formed after ring-opening, and subsequent cyclic intermediates are proposed. nih.gov The formation of a stable side-product, dimethyl 2-(2-chloro-2-phenylethyl)malonate, under the reaction conditions (in the absence of an aldehyde) lends strong experimental support to the proposed ring-opening pathway that generates these intermediates. nih.gov Similarly, studies on the ring-opening of cyclopropanes with selenenyl halides suggest the formation of well-stabilized dipolar species, particularly when a Lewis acid like TiCl₄ is used. rsc.org

Reaction TypeProposed Intermediate(s)Method of ElucidationRef
[3+3] Cycloaddition with NitronesZwitterionic intermediate, Boat-like transition stateDFT calculations, ¹H NMR analysis of reaction mixture nih.gov
TaCl₅-Mediated RearrangementCarbocationic intermediate, Cyclic intermediates (E, F)Mechanistic proposal based on final product structure, trapping experiments, DFT nih.gov
Selenenylation with TiCl₄Dipolar speciesMechanistic interpretation based on product stereochemistry rsc.org
Thermal IsomerizationPropane-1,3-diylKinetic studies of racemization vs. isomerization thieme-connect.de

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of dimethyl cyclopropane-1,2-dicarboxylate, providing detailed information about the atomic framework, connectivity, and stereochemistry of its isomers.

Unidimensional NMR (¹H, ¹³C) Applications

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental in identifying the structural features of this compound. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the stereochemistry of the molecule, allowing for clear differentiation between the cis and trans isomers.

In ¹H NMR spectra, the protons on the cyclopropane (B1198618) ring typically appear in the upfield region. For the trans isomer, the methine protons (CH-COOCH₃) and methylene (B1212753) protons (CH₂) of the cyclopropane ring show distinct signals. The methoxy (B1213986) groups (-OCH₃) appear as sharp singlets further downfield. chemicalbook.com The ¹³C NMR spectra provide complementary information, with characteristic signals for the carbonyl carbons of the ester groups, the methoxy carbons, and the carbons of the cyclopropane ring. nih.gov The symmetry of the isomers influences the number of unique signals observed; for instance, the meso or cis form has different symmetry compared to the chiral trans isomers. brainly.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Isomers

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Notes
¹HCyclopropane Ring (CH, CH₂)1.0 - 2.5Complex multiplets, specific shifts and coupling constants depend on cis/trans stereochemistry.
¹HMethoxy (OCH₃)3.6 - 3.8Typically a sharp singlet.
¹³CCyclopropane Ring (C1, C2, C3)15 - 35Shifts are influenced by substitution and strain.
¹³CMethoxy (OCH₃)50 - 55-
¹³CCarbonyl (C=O)165 - 175-

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C spectra and determining the through-bond and through-space correlations within this compound. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY spectra would show cross-peaks between the methine and methylene protons on the cyclopropane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹J_CH). sdsu.edu It is used to assign the signals of the cyclopropane carbons by correlating them to their attached protons. For example, the proton signal for the methoxy group will show a cross-peak to the methoxy carbon signal in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing key information about stereochemistry. For the cis isomer of this compound, a NOESY experiment would be expected to show a cross-peak between the protons of the two methine groups, as they are on the same face of the cyclopropane ring. In contrast, this correlation would be absent or very weak in the trans isomer.

Together, these 2D NMR methods provide a comprehensive map of the molecular structure, allowing for definitive assignment of both connectivity and relative stereochemistry. princeton.eduslideshare.net

Specialized NMR for Coordination Complexes (e.g., ⁷¹Ga NMR)

When this compound or its corresponding dicarboxylate anion acts as a ligand to form metal complexes, specialized NMR techniques targeting the metal nucleus can provide profound insight into the coordination environment. For gallium complexes, ⁷¹Ga NMR is a powerful tool. huji.ac.il

Gallium has two NMR-active quadrupolar nuclei, ⁶⁹Ga and ⁷¹Ga, with ⁷¹Ga being the nucleus of choice due to its higher sensitivity and narrower signal linewidths. huji.ac.il The ⁷¹Ga chemical shift is extremely sensitive to the coordination number and symmetry of the gallium center. nih.gov Studies on gallium complexes with dicarboxylate ligands, such as the closely related dimethyl cyclopropane-1,1-dicarboxylate, have shown that ⁷¹Ga NMR can distinguish between different types of gallium atoms within a complex, such as those in cationic ligand-bound species versus those in tetrahalogallate anions. nih.gov The formation of different coordination spheres around the gallium atom, for instance, tetrahedral versus octahedral geometries, results in vastly different ⁷¹Ga chemical shifts, making it possible to characterize the species present in solution. nih.govrsc.orgchemrxiv.org

Real-time Reaction Monitoring Utilizing Benchtop NMR

The advent of compact, portable benchtop NMR spectrometers has enabled real-time monitoring of chemical reactions directly in the laboratory environment. mdpi.comrsc.org This technology is highly applicable to monitoring the synthesis of this compound, which is typically formed via esterification of the corresponding dicarboxylic acid or through cyclopropanation reactions.

Benchtop NMR allows for the simultaneous structural and quantitative analysis of reactants, intermediates, and products as the reaction progresses. mdpi.com For example, in an esterification reaction, one could monitor the disappearance of the carboxylic acid proton signals and the appearance of the methyl ester proton and carbon signals. osf.ioresearchgate.net This non-invasive method provides kinetic data without the need for sampling and offline analysis, enabling rapid optimization of reaction conditions like temperature, catalyst loading, and reaction time. nih.gov The ability to use even 2D NMR techniques on some benchtop systems further enhances the capability to elucidate reaction mechanisms and identify unknown byproducts in real-time. rsc.orgosf.io

X-ray Crystallography for Absolute and Relative Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and both relative and absolute stereochemistry. For this compound, this technique is particularly valuable for unambiguously distinguishing between the cis and trans isomers.

While obtaining a single crystal of the liquid dimethyl ester can be challenging, its coordination complexes with metals are often crystalline and suitable for X-ray diffraction analysis. scirp.orgnih.gov The resulting crystal structure reveals the exact coordination mode of the dicarboxylate ligand to the metal center. scispace.commdpi.com It can confirm whether the ligand coordinates in a monodentate, bidentate (chelating), or bridging fashion. Furthermore, the analysis provides indisputable proof of the relative stereochemistry of the substituents on the cyclopropane ring. In chiral complexes, the absolute configuration can also be determined, which is crucial for enantioselective synthesis and applications.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. In the analysis of this compound, the IR spectrum is dominated by the strong absorption band of the ester carbonyl (C=O) group. Other characteristic vibrations provide further confirmation of the structure.

Table 2: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupTypical Frequency Range (cm⁻¹)
C-H StretchCyclopropane Ring~3000 - 3100
C-H StretchMethyl (in -OCH₃)~2850 - 2960
C=O StretchEster~1720 - 1740
C-O StretchEster~1100 - 1300
Ring VibrationsCyclopropane Ring~800 - 1050

The most prominent feature is the intense C=O stretching vibration. chemicalbook.com The C-O stretching vibrations of the ester group also produce strong bands. The C-H stretching vibrations of the cyclopropane ring protons typically appear at a slightly higher frequency than those of alkanes. The presence of these key absorption bands confirms the identity of the compound as a cyclopropane derivative bearing dimethyl ester functionalities. nih.govnist.gov

Compound Index

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound's molecular formula, C₇H₁₀O₄, corresponds to a molecular weight of approximately 158.15 g/mol . nih.govnih.gov In electron ionization (EI) mass spectrometry, this is confirmed by the presence of a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 158.

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For diesters like this compound, fragmentation is often initiated by the cleavage of bonds adjacent to the carbonyl groups. Common fragmentation pathways include the loss of a methoxy group (-OCH₃) or a methoxycarbonyl group (-COOCH₃). The analysis of dicarboxylic acids has shown that decarboxylation is a primary cleavage event under electron ionization. nih.gov

Key fragmentation patterns can be predicted and identified, offering insights into the molecule's constituent parts. The stability of the three-membered cyclopropane ring influences the fragmentation, but characteristic ester cleavages are typically prominent. These fragmentation pathways are critical for distinguishing isomers and confirming the identity of the compound.

Fragment Ionm/z (Mass-to-Charge Ratio)Proposed Neutral LossStructure of Loss
[M-OCH₃]⁺127Methoxy radical·OCH₃
[M-COOCH₃]⁺99Methoxycarbonyl radical·COOCH₃
[M-CH₃OH]⁺·126MethanolCH₃OH
[COOCH₃]⁺59--

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides quantitative data on the elemental composition of a compound, serving as a fundamental check for the purity and correctness of the empirical formula. For this compound, the molecular formula is established as C₇H₁₀O₄. nih.govnih.gov

The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and oxygen. Experimental results from elemental analysis of a pure sample should align closely with these theoretical values, typically within a ±0.4% margin of error, thereby verifying the empirical formula.

ElementAtomic Weight (g/mol)Number of AtomsTotal Mass in Molecule (g/mol)Theoretical Percentage (%)
Carbon (C)12.011784.07753.16
Hydrogen (H)1.0081010.0806.37
Oxygen (O)15.999463.99640.47
Total -21 158.153 100.00

Chromatographic Methods for Purity Assessment and Isomeric Ratio Determination (e.g., GC)

Chromatographic techniques, particularly gas chromatography (GC), are indispensable for assessing the purity of this compound and for separating and quantifying its stereoisomers (cis and trans). researchgate.net The volatility of this diester makes it well-suited for GC analysis.

The separation of the cis and trans isomers is achievable due to their different physical properties, which lead to distinct retention times on a GC column. The NIST Mass Spectrometry Data Center reports specific Kovats retention indices for the isomers on a standard non-polar column, which standardizes retention times across different systems. nih.govnih.gov The trans isomer typically elutes slightly earlier than the cis isomer on standard non-polar phases.

By integrating the area under the peaks corresponding to each isomer in the resulting chromatogram, the isomeric ratio (cis:trans) in a given sample can be accurately determined. This method is also highly effective for detecting and quantifying any impurities present in the sample, thus providing a comprehensive purity profile. researchgate.net

IsomerCAS NumberKovats Retention Index (Standard Non-Polar Column)
trans-Dimethyl cyclopropane-1,2-dicarboxylate826-35-71090 nih.gov
cis-Dimethyl cyclopropane-1,2-dicarboxylate826-34-61101 nih.gov

Applications in Advanced Organic Synthesis

Utilization as Building Blocks for Complex Molecular Architectures

Dimethyl cyclopropane-1,1-dicarboxylate and its substituted analogs function as "donor-acceptor cyclopropanes" (DACs). In this arrangement, the cyclopropane (B1198618) ring itself acts as a nucleophilic "donor" component, while the geminal diester groups serve as the electron-withdrawing "acceptor" component. This electronic setup polarizes the distal C-C bond of the cyclopropane ring, making it susceptible to nucleophilic attack and subsequent ring opening.

This ring-opening process, often mediated by a Lewis acid, generates a stabilized 1,3-zwitterionic intermediate. This intermediate can then be trapped by various electrophiles or undergo intramolecular cyclization, providing a reliable strategy for forming five-membered rings in a formal [3+2] annulation fashion. The ability to participate in these transformations makes it a cornerstone for synthesizing complex molecules from relatively simple starting materials. google.comunamur.be For instance, they are used as intermediates in the synthesis of important Active Pharmaceutical Ingredients (APIs) like Montelukast and Ketorolac.

Synthesis of Diverse Carbo- and Heterocyclic Compounds

The reactivity of donor-acceptor cyclopropanes has been harnessed to create a wide array of valuable carbo- and heterocyclic scaffolds, which are core components of many natural products and pharmaceutically active compounds. google.com

A novel application of donor-acceptor cyclopropanes is in the synthesis of highly substituted tetrahydronaphthalene derivatives. Research has shown that the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of tantalum(V) chloride (TaCl₅) leads to the formation of 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates. researchgate.net

The reaction proceeds in 1,2-dichloroethane (B1671644) at room temperature and results in chlorinated tetrahydronaphthalenes with a specific cis arrangement of the aryl and chlorine substituents. researchgate.net A plausible mechanism involves the Lewis acid-mediated opening of the cyclopropane ring to form a carbocationic intermediate, which is then trapped by the aldehyde. Subsequent intramolecular Friedel-Crafts-type cyclization onto the aromatic ring of the cyclopropane substrate, followed by chlorination, yields the final product. researchgate.net

Table 1: TaCl₅-Mediated Synthesis of Tetrahydronaphthalene Derivatives researchgate.net

Aldehyde ReactantProduct Yield
4-Iodobenzaldehyde85%
4-Bromobenzaldehyde81%
4-Chlorobenzaldehyde78%
Benzaldehyde75%
4-Methylbenzaldehyde73%
4-Fluorobenzaldehyde69%
2-Naphthaldehyde65%

The synthesis of polysubstituted tetrahydrofurans can be efficiently achieved through a formal [3+2] annulation reaction between donor-acceptor cyclopropanes and aldehydes. unamur.be This transformation is typically catalyzed by a Lewis acid, such as tin(IV) chloride (SnCl₄) or hafnium triflate (Hf(OTf)₄). researchgate.net

In a representative example, treating a 2-arylcyclopropane-1,1-dicarboxylate with an aldehyde in the presence of a tin(II) triflate (Sn(OTf)₂) catalyst provides the corresponding tetrahydrofuran (B95107) product in high yield and with excellent diastereoselectivity. unamur.be The reaction is believed to proceed via Lewis acid-assisted ring opening of the cyclopropane to generate a stabilized carbocation, which is subsequently trapped by the aldehyde carbonyl, leading to the formation of the five-membered tetrahydrofuran ring. unamur.be

Table 2: Lewis Acid-Catalyzed [3+2] Annulation for Tetrahydrofuran Synthesis unamur.be

CyclopropaneAldehydeCatalystYieldDiastereomeric Ratio
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylateBenzaldehydeSn(OTf)₂97%20:1
Dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylateIsobutyraldehydeSnCl₄95%>20:1
Dimethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylateBenzaldehydeHf(OTf)₄91%15:1

While numerous methods exist for the synthesis of pyrroles and their partially saturated dihydropyrrole analogs, direct and general transformations starting from simple dimethyl cyclopropane-1,2-dicarboxylate are not widely documented in the surveyed chemical literature. The construction of the pyrrole (B145914) ring often relies on other well-established strategies, such as the Paal-Knorr synthesis, reactions involving α-haloketones, or cycloadditions with precursors like azomethine ylides. researchgate.netpitt.edu For instance, some syntheses employ cyclopropanols, a different class of cyclopropane derivatives, which react with imines in the presence of a silver catalyst to afford polysubstituted pyrroles. pitt.edu

Cyclopropane-1,1-dicarboxylate derivatives are excellent precursors for synthesizing γ-lactams (pyrrolidin-2-ones), which are prevalent in many biologically active molecules. One established method involves the homoconjugate addition of nucleophiles, such as anilines, to a cyclopropane-1,1-dicarboxylate. This reaction proceeds under mild conditions to afford N-aryl-2-oxopyrrolidine-3-carboxylic acids in good yields.

A more advanced procedure utilizes a nickel catalyst to facilitate the reaction between 2-arylcyclopropane-1,1-diesters and anilines or benzylamines. This method leads to the formation of 1,5-substituted pyrrolidin-2-ones. Mechanistic studies have shown that the reaction proceeds with a complete inversion of stereochemistry at the chiral center of the cyclopropane, which is consistent with an Sₙ2-type nucleophilic ring opening. These resulting lactam scaffolds can be further elaborated into piperidine (B6355638) derivatives, another crucial heterocyclic motif in medicinal chemistry.

Table 3: Synthesis of Pyrrolidin-2-one (Lactam) Derivatives

Cyclopropane ReactantAmine ReactantCatalyst / ConditionsProductYield
Diethyl cyclopropane-1,1-dicarboxylate4-MethoxyanilineAcetonitrile, rt, 48h1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid76%
Dimethyl (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate4-MethoxyanilineNi(ClO₄)₂·6H₂O, AcOH(R)-1-(4-Methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one35%
Diethyl cyclopropane-1,1-dicarboxylateAnilineAcetonitrile, rt, 48h2-Oxo-1-phenylpyrrolidine-3-carboxylic acid72%

The 1,2-oxazine ring system is a key feature in several complex natural products. A powerful method for constructing this heterocycle involves a three-component cycloaddition reaction utilizing a cyclopropane-1,1-diester. In this process, a hydroxylamine, an aldehyde, and the cyclopropane-1,1-diester are reacted in the presence of a ytterbium triflate (Yb(OTf)₃) catalyst.

This reaction forms highly functionalized tetrahydro-1,2-oxazines as single regioisomers and with high diastereoselectivity. The stereochemistry of the final product is controlled by the chirality of the cyclopropane precursor. This elegant strategy has been successfully applied as a key step in the total synthesis of the marine alkaloid (+)-Nakadomarin A, demonstrating its utility in the construction of architecturally complex targets.

Strategic Intermediates in Natural Product and Analog Synthesis

This compound and its derivatives are valuable building blocks in the total synthesis of various natural products and their structurally related analogs. The rigid, three-membered ring of the cyclopropane moiety imparts unique conformational constraints and biological activities, making it a desirable structural motif in complex target molecules. nih.gov The diester functionality of this compound offers versatile handles for further chemical transformations, allowing for the construction of more elaborate molecular architectures.

One notable application is in the synthesis of cyclopropane-containing amino acids, which are crucial components of numerous biologically active peptides and natural products. nih.govgoogle.com These conformationally constrained amino acids can influence peptide secondary structure and enhance resistance to enzymatic degradation. mdpi.org For instance, derivatives of cyclopropane-1,2-dicarboxylic acid are precursors to compounds like coronamic acid, a component of the phytotoxin coronatine. nih.govmonash.edu The synthesis of these amino acids often involves the cyclopropanation of dehydroamino acids, where the stereochemistry can be controlled to yield specific isomers. nih.gov

The synthesis of (+)-coronafacic acid, a plant-growth regulator, provides another example of the strategic use of cyclopropane intermediates. nih.govnih.gov While not a direct use of this compound, the synthesis involves the formation of a bicyclic system containing a cyclopropane ring, which is a key step in constructing the target molecule's core structure. nih.gov This highlights the broader utility of cyclopropanation strategies in accessing complex natural product scaffolds.

Furthermore, derivatives such as diethyl cyclopropane-1,1-dicarboxylate, a close analog, are documented as intermediates in the synthesis of pharmaceuticals like Montelukast and Ketorolac, demonstrating the industrial relevance of this class of compounds. ganeshremedies.com The general methodology for synthesizing these cyclopropane dicarboxylates often involves the reaction of a malonic ester with a dihaloethane, a process that has been optimized for industrial-scale production. google.comgoogle.comgoogle.com

Table 1: Examples of Natural Products and Analogs Synthesized Using Cyclopropane Dicarboxylate Scaffolds

Natural Product / Analog Precursor Type Synthetic Strategy Reference(s)
Coronamic Acid Dehydroamino acid derivative Diastereoselective cyclopropanation nih.govmonash.edu
(+)-Coronafacic Acid α-diazoester Intramolecular cyclization and subsequent cyclocarbonylation nih.govnih.gov
Cyclopropane Amino Acids Dehydroamino acids One-pot cyclopropanation with in situ generated diazo compounds nih.govmonash.eduresearchgate.net
Montelukast (Intermediate) Diethyl cyclopropane-1,1-dicarboxylate Ring-opening and further functionalization ganeshremedies.com
Ketorolac (Intermediate) Diethyl cyclopropane-1,1-dicarboxylate Utilization as a key building block ganeshremedies.com

Stereocontrolled Introduction of Chiral Centers into Target Molecules

The defined stereochemistry of substituted cyclopropanes is critical for their function in chiral molecules. This compound and related structures serve as excellent platforms for the stereocontrolled introduction of chiral centers. rsc.org The two stereogenic centers on the cyclopropane ring (C1 and C2) in the trans isomer make it a chiral molecule. wikipedia.orgnih.gov Various asymmetric synthesis strategies have been developed to control the stereochemical outcome of reactions involving these intermediates.

Rhodium-catalyzed cyclopropanation reactions are a powerful tool for achieving high diastereoselectivity. For example, the reaction of aryldiazoacetates with N-vinylphthalimide using a rhodium catalyst yields methyl 1-aryl-2-amino-cyclopropane carboxylates with exceptional trans-selectivity. organic-chemistry.org By employing chiral dirhodium catalysts, a degree of enantioselectivity can also be introduced into these systems. organic-chemistry.org

Another effective strategy involves the use of chiral auxiliaries. Chiral camphorpyrazolidinone, when attached to an α,β-unsaturated amide, can direct the stereochemical course of cyclopropanation with sulfur ylides. chemrxiv.org The diastereoselectivity of such Michael-Initiated Ring Closure (MIRC) reactions is highly dependent on the solvent and reaction conditions, allowing for the selective formation of a particular diastereomer. rsc.orgchemrxiv.org This approach is instrumental in synthesizing enantioenriched cyclopropanes which are precursors to biologically important molecules. rsc.org

Enzyme-mediated reactions also offer a highly selective route to chiral cyclopropane derivatives. For instance, the hydrolysis of prochiral bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate using pig liver esterase proceeds with high enantiomeric excess. mdpi.org The resulting chiral monoester can then be converted into enantiopure amino acids through a Curtius rearrangement. mdpi.org

The table below summarizes key research findings on the stereocontrolled synthesis of cyclopropane derivatives, highlighting the conditions and stereochemical outcomes.

Table 2: Research Findings on Stereocontrolled Synthesis

Reaction Type Substrate(s) Catalyst / Auxiliary Key Outcome Reference(s)
Rhodium-Catalyzed Cyclopropanation Aryldiazoacetate and N-vinylphthalimide Rh₂(OAc)₄ High trans-diastereoselectivity (>98:2) organic-chemistry.org
Asymmetric Rhodium-Catalyzed Cyclopropanation Aryldiazoacetate and N-vinylphthalimide Chiral Dirhodium Catalyst (Rh₂(TBSP)₄) Moderate enantioselectivity (55% ee) organic-chemistry.org
Michael-Initiated Ring Closure (MIRC) α,β-Unsaturated amide with chiral auxiliary Ethyl (dimethylsulfuranylidene)acetate (sulfur ylide) High diastereoselectivity, dependent on solvent chemrxiv.org
Enzymatic Hydrolysis Bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate Pig Liver Esterase (PLE) High enantiomeric excess in the resulting monoacid mdpi.org
Asymmetric Cyclopropanation Allylic alcohols gem-dizinc carbenoids with a chiral ligand High enantio- and diastereoselectivity nih.gov

Emerging Research Areas and Specialized Applications

Medicinal Chemistry and Bioactive Compound Design

The unique structural properties of the cyclopropane (B1198618) ring, particularly its rigidity and strained nature, make dimethyl cyclopropane-1,2-dicarboxylate and its derivatives valuable building blocks in medicinal chemistry.

The cyclopropane moiety is a key pharmacophore found in various pharmaceuticals and bioactive natural products. nih.gov Its three-membered ring structure offers a rigid framework that can be strategically incorporated into drug candidates. The lipophilicity conferred by the cyclopropane ring and its ester functionalities can enhance a molecule's ability to interact with biological targets inside cells, making it a promising scaffold for drug discovery. Chiral cyclopropane rings are particularly valuable as they provide a stereochemically defined scaffold for developing new bioactive molecules. nih.gov The development of chemoenzymatic strategies allows for the creation of diverse libraries of these chiral building blocks, which are crucial for medicinal chemistry research. nih.gov

The ester groups present in this compound are amenable to strategic modification for the creation of prodrugs. Prodrugs are inactive compounds that are metabolically converted into their active drug form within the body. This approach can be used to improve drug delivery, enhance bioavailability, and target specific tissues, potentially leading to more effective and safer therapies.

Cyclopropane-1,2-dicarboxylic acid, the parent diacid of this compound, has been identified as a potent inhibitor of O-acetylserine sulfhydrylase (OASS). nih.govtandfonline.com This enzyme is crucial for the cysteine biosynthesis pathway in bacteria and plants but is absent in mammals, making it an attractive target for developing new antibacterial agents. nih.govtandfonline.com

Researchers have designed and synthesized a series of these cyclopropane derivatives to inhibit the OASS isoforms (OASS-A and OASS-B) from pathogenic bacteria like Salmonella typhimurium. nih.govnih.gov Saturation transfer difference NMR (STD-NMR) studies have been used to characterize the interaction between the cyclopropane inhibitors and the OASS enzymes. nih.gov Many of these compounds cause a significant increase in the fluorescence of the pyridoxal (B1214274) 5'-phosphate (PLP) coenzyme upon binding, which facilitates the development of competition-binding assays. nih.govtandfonline.com The development of these small-molecule, non-peptidic inhibitors represents a significant step forward from earlier, bulkier peptide-based inhibitors. rsc.org

Compound DerivativeTarget IsoformDissociation Constant (Kd)
Tetrasubstituted cyclopropane-1,2-dicarboxylic acid (phenyl moiety)OASS-A9.0 μM tandfonline.com
Tetrasubstituted cyclopropane-1,2-dicarboxylic acid (phenyl moiety)OASS-B40 μM tandfonline.com
Tetrasubstituted cyclopropane-1,2-dicarboxylic acid (benzyl moiety)OASS-A48 μM tandfonline.com
Tetrasubstituted cyclopropane-1,2-dicarboxylic acid (benzyl moiety)OASS-B368 μM tandfonline.com

This table presents data on derivatives of cyclopropane-1,2-dicarboxylic acid to illustrate inhibitory activity.

The cyclopropane scaffold is being actively investigated for its potential in creating a new generation of therapeutic agents.

Antiviral Agents: The cyclopropane moiety has been utilized in the structure-guided design of potent inhibitors against viral enzymes essential for replication. nih.gov For example, dipeptidyl inhibitors incorporating a cyclopropane ring have shown high potency against the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV-2, SARS-CoV-1, and MERS-CoV. nih.gov These compounds have demonstrated low cytotoxicity and are considered promising candidates for development as broad-spectrum antiviral drugs. nih.gov

Antibacterial Agents: As discussed previously, inhibitors of OASS containing a cyclopropane-carboxylic acid scaffold are effective against bacteria. nih.gov They can also act as adjuvants, enhancing the efficacy of conventional antibiotics. For instance, these inhibitors have been shown to work synergistically with colistin (B93849) to treat infections caused by critical Gram-negative pathogens like Escherichia coli, Salmonella enterica, and Klebsiella pneumoniae. nih.gov This approach could help reduce the required therapeutic dose of antibiotics and combat antimicrobial resistance. nih.gov

Anticancer Agents: The unique reactivity and bioactivity of the cyclopropane ring make it a structure of interest in the design of anticancer drugs. indigoinstruments.com

The cyclopropane ring is a fundamental structural component of pyrethroid insecticides, which are synthetic derivatives of natural pyrethrins. Esters of 2,2-dimethylcyclopropane carboxylic acid form the basis of many photostable pyrethroids used in agriculture. nih.govgoogle.com Compounds such as permethrin, cypermethrin, and deltamethrin (B41696) are all derived from a cyclopropanecarboxylate (B1236923) core. nih.gov this compound serves as a key intermediate or building block in the synthesis of these complex insecticidal molecules. indigoinstruments.com The specific stereochemistry of the cyclopropane ring (cis/trans isomers) is crucial as it significantly influences the insecticidal efficacy and mammalian toxicity of the final product. google.com

Materials Science and Polymer Chemistry

The distinct structure of this compound offers intriguing possibilities for applications in materials science. The strained three-membered ring can be leveraged to create novel materials with unique characteristics.

The molecule can be incorporated into the backbone of polymers, which can influence their physical properties such as thermal stability, mechanical strength, and optical characteristics. The inherent reactivity of the cyclopropane ring allows it to participate in ring-opening polymerizations, leading to the formation of functionalized polymers. This makes cyclopropane-based structures useful for modifying existing polymers to enhance their strength or flexibility. indigoinstruments.com

Incorporation into Functional Polymer Synthesis

The integration of cyclopropane-based structures, derived from precursors like this compound, is an area of interest for modifying polymer properties. indigoinstruments.com The inherent reactivity of the cyclopropane ring can be harnessed to create polymers with enhanced strength or flexibility. indigoinstruments.com While direct studies on the polymerization of this compound are specific, the broader class of cyclopropane derivatives serves as building blocks in chemical manufacturing for plastics and resins. indigoinstruments.com The principle involves using the cyclopropane unit as a rigid or reactive component within a polymer backbone to influence its macroscopic properties.

Design and Development of Novel Materials with Tailored Properties

This compound and its derivatives are instrumental in the design of novel materials, particularly in the realm of coordination polymers and Metal-Organic Frameworks (MOFs). acs.orgnih.gov The dicarboxylate ligand, obtained from the hydrolysis of the dimethyl ester, can be linked with metal ions to create extended networks with tailored properties. acs.org For instance, the use of the related 3,3-dimethylcyclopropane-1,2-dicarboxylate ligand has led to the synthesis of diverse lanthanide coordination polymers with unique structural and magnetic characteristics. acs.orgnih.gov The flexibility and coordination versatility of such aliphatic dicarboxylate ligands allow for the construction of frameworks with specific topologies and functionalities, which is a key goal in modern materials science. nih.govrsc.org

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In coordination chemistry, the de-esterified form of this compound, the cyclopropane-1,2-dicarboxylate anion, serves as a multidentate ligand. These ligands are crucial in the self-assembly of coordination polymers and MOFs, which are materials noted for potential applications in areas like catalysis, adsorption, and molecular magnetism. mdpi.com

Ligand Design Utilizing Cyclopropane-1,2-dicarboxylates

The cyclopropane-1,2-dicarboxylate ligand is an example of a flexible aliphatic linker used in constructing MOFs. acs.orgnih.gov Unlike rigid aromatic ligands, the conformational flexibility of the cyclopropane ring system can lead to diverse and often unique framework structures. rsc.org

In a notable study, the closely related 3,3-dimethylcyclopropane-1,2-dicarboxylate (dcd) was used to assemble three different lanthanide coordination polymers (Ln-CPs). acs.orgnih.gov In these structures, the dcd ligand demonstrated versatile coordination modes. For example, in one gadolinium-based polymer, the dcd ligand acts as a μ4-bridge, linking metal centers through its two carboxylate groups, which adopt a μ2-η2:η1-chelate-bridging coordination mode. acs.org This ability to bridge multiple metal centers in various ways is fundamental to forming stable, extended one-, two-, or three-dimensional networks. acs.orgunimi.it

LigandCoordination ModeResulting Structure
3,3-dimethylcyclopropane-1,2-dicarboxylate (dcd)μ4-bridge3D framework acs.org
3,3-dimethylcyclopropane-1,2-dicarboxylate (dcd)μ2-η2:η1-chelate-bridgingLinks Gd³⁺ ions acs.org

This table illustrates the coordination versatility of a cyclopropane-dicarboxylate based ligand in forming complex polymer structures.

Investigation of Metal Complexes and Their Unique Reactivity

The reaction of cyclopropane-1,2-dicarboxylates with different metal ions leads to a variety of metal complexes with distinct coordination environments and reactivity. The hydrothermal synthesis involving the 3,3-dimethylcyclopropane-1,2-dicarboxylate ligand and lanthanide ions yielded several complex structures. acs.orgnih.gov

For example, two different gadolinium (Gd³⁺) complexes were formed. In one, the Gd³⁺ ions are nine-coordinated, with their environment comprising oxygen atoms from the dcd ligands, hydroxyl groups, and, in one case, a coordinated water molecule. acs.org The bond lengths between the gadolinium centers and the oxygen atoms from the carboxylate groups vary, reflecting the complex bonding within the structure. acs.org The specific geometry and connectivity are dictated by the interplay between the metal ion's coordination preference and the ligand's flexibility. acs.org

Metal IonCoordination NumberCoordinated SpeciesGd–O Bond Lengths (Å)
Gd19dcd, acetate, hydroxyl2.3567(42) – 2.5768(49)
Gd29dcd, acetate, hydroxyl, water2.3567(42) – 2.5768(49)

This table presents data on the coordination environment of Gadolinium ions in a coordination polymer built with a 3,3-dimethylcyclopropane-1,2-dicarboxylate ligand, based on findings from a 2018 study. acs.org

The high reactivity of the strained cyclopropane ring itself can also be utilized. In a different context, dimethyl 2-phenylcyclopropane-1,1-dicarboxylate was shown to react with aromatic aldehydes in the presence of Tantalum(V) chloride (TaCl5), leading to the formation of substituted tetrahydronaphthalenes through a ring-opening transformation. nih.gov This highlights the unique reactivity that the cyclopropane core imparts to its derivatives.

Analysis of Magnetic Properties in Coordination Polymers

Coordination polymers constructed from cyclopropane-1,2-dicarboxylate ligands and paramagnetic metal ions are of significant interest for their magnetic properties. mdpi.com The ligand itself is typically diamagnetic, but it mediates magnetic exchange interactions between the metal centers it connects. mdpi.comrsc.org

The magnetic behavior of the gadolinium coordination polymers synthesized with 3,3-dimethylcyclopropane-1,2-dicarboxylate was investigated. nih.gov One complex exhibited a notable metamagnetic transition, shifting from an antiferromagnetic to a ferromagnetic state under an applied magnetic field. nih.gov Another Gd³⁺ complex showed antiferromagnetic interactions between adjacent metal ions within its hydroxyl-bridged binuclear units. nih.gov This antiferromagnetic coupling, where electron spins on adjacent metal ions align in opposite directions, is a common feature in such systems and was also observed in other coordination polymers. mdpi.comnih.gov In one case involving a Co(II) polymer with single-water bridges, a negative J value of -5.2(4) cm⁻¹ confirmed the presence of modest antiferromagnetic superexchange. mdpi.com The nature and strength of these magnetic interactions are highly dependent on the precise distances and angles between the metal ions, as dictated by the structure of the bridging ligands. mdpi.comrsc.org

Future Perspectives and Grand Challenges in Research

Pursuit of More Sustainable and Environmentally Benign Synthetic Routes

A primary challenge in modern chemistry is the development of synthetic methodologies that are both efficient and environmentally responsible. Traditional methods for synthesizing cyclopropanes can involve harsh reaction conditions or reagents that are not ideal from a green chemistry perspective. bulletin.am Future research will increasingly focus on creating more sustainable pathways to dimethyl cyclopropane-1,2-dicarboxylate and its derivatives.

Key areas of development include:

Alternative Reagents and Solvents: The use of greener reagents, such as dimethyl carbonate (DMC), is a promising avenue. mdpi.com DMC can be produced from CO2 and is considered an environmentally benign chemical reagent and solvent. mdpi.com Research into its application in cyclopropane (B1198618) synthesis could significantly reduce the environmental footprint.

Catalyst Development: The design of "ecocatalysts" and the use of heterogeneous catalysts, particularly those based on earth-abundant metals, are critical for sustainable synthesis. researchgate.netmdpi.com Processes that improve upon existing methods, such as using potassium carbonate instead of sodium alcoholates to reduce by-products, represent steps in the right direction. google.com However, even these can produce waste like CO2, highlighting the need for further innovation. google.com

Process Optimization: Developing processes that maximize yield while minimizing waste is crucial. An improved process using 1,2-dichloroethane (B1671644) and alcoholates as condensation agents achieves yields of nearly 90% without producing waste gases and allows for the reuse of salt by-products. google.com Such optimizations align with the principles of green chemistry by improving atom economy and reducing environmental impact. google.combioengineer.org

Broadening the Scope of Stereoselective Transformations

The biological activity and material properties of cyclopropane-containing molecules are often highly dependent on their stereochemistry. Therefore, a major goal is to expand the toolbox of stereoselective transformations to access a wider variety of enantioenriched cyclopropanes with precise control. rsc.orgacs.org

Future efforts in this area will likely concentrate on:

Asymmetric Catalysis: While significant progress has been made using chiral dirhodium tetracarboxylate catalysts for asymmetric cyclopropanation, there is still a need to develop catalysts that are more general, efficient, and work for a broader range of substrates, including challenging ortho-substituted aryl diazoacetates. nih.govsemanticscholar.org The use of chiral-at-metal Rh(III) complexes is an emerging strategy for synthesizing 1,2,3-trisubstituted chiral cyclopropanes. acs.org

Organocatalysis: The development of novel organocatalysts, such as modified Cinchona alkaloids or 2-carboxylic acid dihydroindoles, for enantioselective Michael-initiated ring closure (MIRC) reactions continues to be an active area of research. rsc.org These methods offer a metal-free alternative for synthesizing highly functionalized chiral cyclopropanes. rsc.org

Chiral Auxiliaries and Substrate Control: The use of chiral auxiliaries like (R)-pantolactone has proven effective for achieving high diastereoselectivity. nih.govsemanticscholar.org Further exploration of substrate-controlled transformations, where the inherent chirality of the starting material directs the stereochemical outcome, will continue to be a valuable strategy. rsc.orgrsc.org

The table below summarizes various approaches to stereoselective cyclopropane synthesis.

Method Catalyst/Auxiliary Key Features Reference(s)
Asymmetric CatalysisChiral Dirhodium Tetracarboxylates (e.g., Rh2(R-p-Ph-TPCP)4)High diastereoselectivity (>30:1) and enantioselectivity for various vinyl heterocycles. nih.gov
Organocatalysis (MIRC)Cinchona-derived phase-transfer catalystsExcellent yields (68-95%) and good enantioselectivity (up to 83% ee) for cis-cyclopropanes. rsc.org
Chiral Auxiliary(R)-PantolactoneRoutinely high asymmetric induction (87-98% de) for a variety of heterocycle-substituted cyclopropanes. nih.govsemanticscholar.org
PhotodecarboxylationBenzothiazolines (as photoreductants)Modular and highly enantioselective method to obtain cis-diarylcyclopropanes from olefins. acs.orgnih.gov

Unveiling Novel Reactivity Modes and Deeper Mechanistic Understanding

Donor-acceptor cyclopropanes like this compound are prized for their unique reactivity, which stems from their inherent ring strain. bulletin.amnih.gov A grand challenge lies in discovering new ways to harness this reactivity and gaining a more profound mechanistic understanding of their transformations.

Key research directions include:

Novel Cycloadditions and Annulations: Researchers are continuously exploring new cycloaddition pathways beyond the well-established [3+2] reactions. researchgate.net For instance, the TaCl5-mediated reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes leads to substituted tetrahydronaphthalenes, demonstrating a new type of reactivity. nih.govmdpi.comresearchgate.net The development of formal [4+3] cycloadditions and various cyclodimerization reactions ([2+2], [4+2], etc.) showcases the versatility of these synthons. researchgate.net

Mechanistic Elucidation: A deeper understanding of reaction mechanisms is essential for controlling selectivity and developing new transformations. The combination of experimental studies and Density Functional Theory (DFT) calculations has been instrumental in shedding light on the mechanisms governing the regio- and stereoselectivity of tandem Heck-cyclopropane ring-opening reactions. nih.gov Such studies have revealed the dual roles of functional groups, like the hydroxyl group, in guiding the reaction pathway. nih.gov

Controlling Reaction Pathways: The ability to selectively control whether a donor-acceptor cyclopropane undergoes nucleophilic ring-opening or a cycloaddition process is a significant challenge. lookchem.com Mechanistic studies have shown that the behavior of Lewis acids can vary; for example, TaCl5 behaves similarly to TiCl4 and SnCl4, causing ring opening to form a chlorinated malonate, whereas GaCl3 can lead to β-styryl malonate. nih.gov Understanding these subtleties is key to predictable synthesis.

Advancing Applications in Chemical Biology and Advanced Materials

The rigid, three-dimensional structure of the cyclopropane ring makes it an attractive scaffold for applications in both chemical biology and materials science. bulletin.am A major challenge is to fully exploit these properties to design novel molecules with enhanced function.

Future opportunities in this domain include:

Medicinal Chemistry and Chemical Biology: The cyclopropane ring is a common motif in pharmaceuticals, valued for its structural rigidity and metabolic stability. bioengineer.orgnih.gov Future work will involve incorporating this compound and its analogs into more complex bioactive molecules and natural products. bulletin.amlookchem.com They can serve as rigid dipeptide isosteres to stabilize specific peptide conformations, a strategy that could be crucial in drug design. acs.org

Advanced Materials: In materials science, the ring strain of cyclopropanes can be harnessed to drive polymerization reactions or to introduce specific functionalities that improve material properties. bulletin.am There is potential to use these compounds as precursors for polymers, high-energy compounds, and in photochemistry. bulletin.am For example, aryl bromide-functionalized cyclopropanes could be used in metal-catalyzed cross-coupling reactions to create novel materials with unique electronic or photophysical properties. rsc.org

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational and experimental chemistry has become a powerful paradigm for accelerating discovery. bioengineer.org A grand challenge is to seamlessly integrate these approaches to predict reaction outcomes, design novel catalysts, and elucidate complex reaction mechanisms for cyclopropane chemistry.

The integration will be pivotal in several areas:

Mechanism and Selectivity Prediction: Computational tools, particularly DFT calculations, are increasingly used to investigate reaction mechanisms and understand the origins of selectivity. nih.govresearchgate.net For example, computational studies can model transition states to predict whether a reaction will favor a specific stereoisomer, guiding experimental design. nih.gov

Catalyst and Reagent Design: Computational modeling can accelerate the development of new catalysts and reagents. By simulating the interaction between a substrate and a catalyst, researchers can design catalysts with optimized structures for higher activity and selectivity before committing to extensive experimental work. bioengineer.org This approach is crucial for developing catalysts for challenging stereoselective transformations. bioengineer.org

Exploring New Frontiers: The combination of experimental and computational methods allows for the investigation of complex molecular systems and reaction landscapes that would be difficult to tackle with either approach alone. nih.govnih.gov This synergy enables a deeper understanding of intramolecular interactions and conformational preferences, which is vital for designing molecules with specific functions in chemical biology and materials science. nih.gov

Q & A

Q. What are the established synthetic routes for dimethyl cyclopropane-1,2-dicarboxylate, and how can diastereoselectivity be optimized?

this compound is synthesized via cyclopropanation of dienes or alkenes using transition-metal catalysts (e.g., rhodium or palladium) or via [2+1] cycloaddition reactions with carbene precursors. Diastereoselectivity is influenced by steric and electronic factors:

  • Steric control : Bulky ester groups (e.g., dimethyl vs. diethyl) favor trans-diastereomers due to reduced ring strain .
  • Catalytic systems : Chiral ligands in metal-catalyzed reactions enhance enantioselectivity; for example, Rh₂(OAc)₄ with bisoxazoline ligands improves yields of cis-isomers .
  • Temperature : Lower temperatures (−20°C to 0°C) stabilize kinetically favored products, while higher temperatures promote thermodynamic control .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR distinguish cis/trans isomers via coupling constants (e.g., J = 5–8 Hz for cis vs. J > 10 Hz for trans) .
  • Chromatography : HPLC or GC-MS resolves diastereomers, while chiral columns separate enantiomers .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition typically occurring above 200°C .

Q. How does the cyclopropane ring influence the compound’s stability under varying pH and solvent conditions?

The cyclopropane ring is susceptible to ring-opening under acidic or nucleophilic conditions:

  • Acidic hydrolysis : Leads to dicarboxylic acid derivatives via protonation at the ester carbonyl .
  • Polar aprotic solvents (e.g., DMF, DMSO) : Stabilize the ring by reducing nucleophilic attack, whereas protic solvents (e.g., MeOH) accelerate degradation .
  • pH-dependent stability : Neutral to mildly basic conditions (pH 7–9) are optimal for long-term storage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways and regioselectivity in cyclopropane ring functionalization?

Density Functional Theory (DFT) simulations model:

  • Transition states : Identify energy barriers for ring-opening vs. substitution pathways .
  • Regioselectivity : Electron-deficient cyclopropanes favor nucleophilic attack at the less substituted carbon, while electron-rich systems show opposite trends .
  • Solvent effects : COSMO-RS calculations predict solvation energies, guiding solvent selection for specific transformations .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cyclopropane synthesis?

Conflicting data often arise from:

  • Impurity profiles : Trace metals in catalysts (e.g., Pd vs. Rh) alter turnover numbers; ICP-MS validation is recommended .
  • Reaction scale : Microscale reactions (<1 mmol) may overestimate yields due to reduced side reactions; replicate at >10 mmol scales .
  • Kinetic vs. thermodynamic control : Use time-resolved in-situ FTIR or Raman spectroscopy to monitor intermediate formation .

Q. How can this compound be integrated into multicomponent reactions for complex heterocycle synthesis?

Example methodology:

  • Nitrone cycloaddition : React with nitrones to form tetrahydro-1,2-oxazines, which rearrange to pyrroloindoles under acidic conditions (diastereoselectivity >90% via steric steering) .
  • Catalyst screening : Test Brønsted acids (e.g., TfOH) or Lewis acids (e.g., Sc(OTf)₃) to optimize ring-opening/cyclization steps .
  • Post-functionalization : Introduce substituents via Suzuki-Miyaura coupling or click chemistry .

Q. What experimental designs are optimal for studying the compound’s role in supramolecular or materials chemistry?

  • Factorial design : Vary substituents (e.g., ester groups), solvent polarity, and temperature to assess self-assembly efficiency .
  • Surface characterization : Use AFM or TEM to analyze nanostructure morphology; XRD confirms crystallinity .
  • Theoretical frameworks : Apply frontier molecular orbital (FMO) theory to predict host-guest interactions .

Methodological Considerations

Q. How should researchers validate the reproducibility of cyclopropane-based reactions across laboratories?

  • Standardized protocols : Publish detailed procedures with exact catalyst batches, solvent grades, and purification methods .
  • Blind testing : Collaborate with independent labs to replicate key findings .
  • Data transparency : Share raw NMR, HPLC, and crystallographic data via open-access repositories .

Q. What emerging techniques address challenges in enantiomeric excess (ee) determination for chiral cyclopropanes?

  • VCD spectroscopy : Combines vibrational circular dichroism with DFT for absolute configuration assignment .
  • MicroED : Microcrystal electron diffraction resolves structures of sub-micrometer crystals .
  • Crystallization-induced dynamic resolution (CIDR) : Enhances ee via selective precipitation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.